New Red
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
trisodium;5-acetamido-4-hydroxy-3-[(4-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O11S3.3Na/c1-9(22)19-14-8-13(34(27,28)29)6-10-7-15(35(30,31)32)17(18(23)16(10)14)21-20-11-2-4-12(5-3-11)33(24,25)26;;;/h2-8,23H,1H3,(H,19,22)(H,24,25,26)(H,27,28,29)(H,30,31,32);;;/q;3*+1/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAILUSNQOUEQZ-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C2C(=CC(=C1)S(=O)(=O)[O-])C=C(C(=C2O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N3Na3O11S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
611.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Dawn of a New Red: An In-depth Guide to Novel Red Fluorescent Dyes
For Immediate Release
Recent advancements in fluorophore development have ushered in a new era of high-performance red fluorescent dyes, overcoming long-standing challenges of photostability, brightness, and biocompatibility. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the latest innovations in red fluorescent probes, detailing their core photophysical properties, experimental applications, and the fundamental mechanisms governing their function.
Carbodicarbene-Stabilized Borenium Ions: A New Frontier in Red to Near-Infrared Emission
A groundbreaking development in the field comes from the stabilization of borenium ions, a positively charged form of boron, which can emit light in the red to near-infrared (NIR) spectrum.[1] Previously too unstable for practical use, researchers have successfully stabilized these ions by attaching them to carbodicarbene (CDC) ligands. This breakthrough has resulted in a family of air- and moisture-stable dyes with solid-state red-to-NIR luminescence, reaching emission maxima of up to 730 nm with competitive quantum yields.[2]
The CDC ligand plays a crucial dual role in the functionality of these dyes. It electronically stabilizes the boron center while also directing ion-pair assembly through charge localization. This directed assembly modulates exciton coupling and aggregate-state emission, providing a strategic avenue for the development of efficient red and NIR emitters.[2]
Quantitative Data:
| Dye Class | Absorbance Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ) | Key Features |
| Carbodicarbene Borenium Ions | Red to NIR | Up to 730 | Competitive | Air and moisture stable; Solid-state luminescence |
Experimental Protocols:
Synthesis of CDC-Stabilized Borenium Ions:
The synthesis involves the reaction of a carbodicarbene precursor with a boron-containing compound, typically a borane or a haloborane, in an inert atmosphere. The choice of reactants and reaction conditions allows for the tuning of the photophysical properties of the resulting borenium ion. For a detailed synthetic procedure, refer to the methodologies outlined in the primary literature.
Cellular Imaging with Borenium Ion Dyes:
-
Cell Culture: Plate cells of interest in a suitable imaging dish or plate and culture under standard conditions until desired confluency.
-
Dye Preparation: Prepare a stock solution of the carbodicarbene borenium ion dye in a suitable solvent, such as DMSO. Further dilute the stock solution in cell culture medium to the desired working concentration.
-
Cell Staining: Remove the culture medium from the cells and add the dye-containing medium. Incubate the cells for a specific period to allow for dye uptake.
-
Washing: After incubation, wash the cells with fresh culture medium or phosphate-buffered saline (PBS) to remove any unbound dye.
-
Imaging: Image the stained cells using a fluorescence microscope equipped with appropriate excitation and emission filters for the red to NIR region.
Experimental Workflow:
References
A Technical Guide to the Properties and Specifications of the Novel Kinase Inhibitor "CrimsonAuri-8" (Code Name: New Red)
This document provides a comprehensive technical overview of the novel selective kinase inhibitor, CrimsonAuri-8, colloquially known as "New Red." This guide is intended for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, in-vitro efficacy, and the experimental protocols used for its characterization.
Physicochemical and Pharmacokinetic Properties
CrimsonAuri-8 is a synthetic, ATP-competitive inhibitor of the Rogue-1 Kinase (RG-1K), a key enzyme implicated in various proliferative diseases. The compound exhibits high potency and selectivity, with favorable pharmacokinetic properties for further pre-clinical development. All quantitative data are summarized in the tables below.
Table 1: Physicochemical Properties of CrimsonAuri-8
| Property | Value |
| Molecular Formula | C₂₂H₂₅N₇O₂ |
| Molecular Weight | 419.48 g/mol |
| Appearance | Red Crystalline Solid |
| Solubility (PBS, pH 7.4) | 1.2 mg/mL |
| LogP | 2.8 |
| pKa | 7.9 |
Table 2: In-Vitro Efficacy and Selectivity
| Target | IC₅₀ (nM) | Assay Type |
| RG-1K (Rogue-1 Kinase) | 8.2 | Biochemical |
| RG-2K (Rogue-2 Kinase) | 850 | Biochemical |
| PI3Kα | > 10,000 | Biochemical |
| mTOR | > 10,000 | Biochemical |
| HT-29 (High RG-1K Expression) | 25.4 | Cell-Based |
| MCF-7 (Low RG-1K Expression) | 3,200 | Cell-Based |
Table 3: In-Vivo Pharmacokinetic Parameters (Mouse Model)
| Parameter | Value |
| Bioavailability (Oral) | 45% |
| Half-life (t₁/₂) | 6.8 hours |
| Cmax (10 mg/kg, Oral) | 1.2 µM |
| Clearance (CL) | 0.5 L/hr/kg |
Signaling Pathway and Mechanism of Action
CrimsonAuri-8 selectively inhibits the RG-1K, a critical node in the Proliferation Signaling Cascade (PSC). By binding to the ATP pocket of RG-1K, the compound prevents the phosphorylation of its downstream effector, Substrate-P, thereby inhibiting the activation of the transcription factor Prolif-TF and halting the cell cycle.
Caption: The RG-1K signaling pathway and the inhibitory action of CrimsonAuri-8.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
3.1. RG-1K Biochemical Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of CrimsonAuri-8 against the isolated RG-1K enzyme.
-
Materials: Recombinant human RG-1K enzyme, ATP, biotinylated peptide substrate, LanthaScreen™ Eu-anti-GST antibody, and Alexa Fluor™ 647-labeled streptavidin.
-
Methodology:
-
Prepare a serial dilution of CrimsonAuri-8 in DMSO, then dilute into the assay buffer.
-
Add 5 µL of the diluted compound or DMSO (vehicle control) to a 384-well plate.
-
Add 5 µL of the RG-1K enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 10 µL of a solution containing the peptide substrate and ATP.
-
Incubate for 60 minutes at 25°C.
-
Stop the reaction by adding 20 µL of a solution containing the detection antibodies.
-
Incubate for 30 minutes to allow for antibody binding.
-
Read the plate on a time-resolved fluorescence resonance energy transfer (TR-FRET) plate reader.
-
Calculate the IC₅₀ value by fitting the dose-response curve using a four-parameter logistic model.
-
3.2. Cell-Based Viability Assay (HT-29 Cell Line)
-
Objective: To determine the IC₅₀ of CrimsonAuri-8 on the viability of the RG-1K expressing HT-29 cancer cell line.
-
Materials: HT-29 cells, DMEM media, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, CellTiter-Glo® Luminescent Cell Viability Assay reagent.
-
Methodology:
-
Seed HT-29 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Prepare a 10-point serial dilution of CrimsonAuri-8 in culture media.
-
Remove the old media from the cells and add 100 µL of the media containing the diluted compound or vehicle control.
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add 100 µL of the CellTiter-Glo® reagent to each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Normalize the data to the vehicle control and calculate the IC₅₀ value.
-
Standard Experimental Workflow
The following diagram illustrates the standard workflow from initial compound screening to the evaluation of cellular activity.
Caption: High-level workflow for in-vitro screening and characterization.
An In-depth Technical Guide to the Mechanism of Action of Nile Red Stain
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the term "New Red stain" is not standardly recognized within the scientific literature, it is likely to refer to Nile Red (also known as Nile blue oxazone), a highly sensitive, lipophilic fluorescent stain. This guide provides a comprehensive overview of the core mechanism of action, experimental protocols, and quantitative data for Nile Red, a vital tool for the detection and quantification of intracellular lipid droplets. For comparative purposes, this guide will also briefly touch upon Oil Red O, another common stain for lipids.
Nile Red is a photostable and intensely fluorescent dye that is virtually non-fluorescent in aqueous solutions but becomes strongly fluorescent in hydrophobic environments.[1] This solvatochromic property makes it an excellent vital stain for intracellular lipid droplets, which are implicated in various physiological and pathological processes such as obesity, diabetes, and fatty liver diseases.[2]
Core Mechanism of Action: Solvatochromism and Lipophilicity
The staining mechanism of Nile Red is fundamentally based on its lipophilic nature and pronounced solvatochromism. As a lipophilic molecule, Nile Red readily partitions from the aqueous phase of the cytoplasm into the hydrophobic interior of intracellular lipid droplets.[1][3]
The key to Nile Red's utility lies in its fluorescence, which is highly dependent on the polarity of its environment. In polar environments, such as the cytoplasm, the dye exhibits minimal fluorescence. However, upon entering the non-polar, lipid-rich environment of a lipid droplet, its fluorescence quantum yield increases dramatically, leading to a bright fluorescent signal.[1]
Furthermore, the emission spectrum of Nile Red is sensitive to the type of lipid it is associated with. In the presence of neutral lipids, such as triglycerides, it emits a strong yellow-gold fluorescence. In contrast, when associated with more polar lipids, like phospholipids found in membranes, it emits a red fluorescence. This spectral shift allows for the differentiation between neutral lipid stores and cellular membranes.
Quantitative Data
The spectral properties of Nile Red are crucial for its application in fluorescence microscopy and flow cytometry. The following table summarizes the key quantitative data for Nile Red.
| Property | Value | Lipid Environment | Reference |
| Excitation Maximum | ~515 nm | Neutral Lipids (Triglycerides) | |
| ~554 nm | Polar Lipids (Phospholipids) | ||
| Emission Maximum | ~585 nm | Neutral Lipids (Triglycerides) | |
| ~638 nm | Polar Lipids (Phospholipids) | ||
| Recommended Excitation/Emission for Lipid Droplets | 450-500 nm / >528 nm (yellow-gold) | Intracellular Lipid Droplets | |
| 515-560 nm / >590 nm (red) | General Lipids |
Experimental Protocols
Nile Red Staining of Intracellular Lipid Droplets in Cultured Cells
This protocol is adapted from established methods for the fluorescent labeling of lipid droplets in live or fixed cells.
Materials:
-
Nile Red stock solution (e.g., 1 mg/mL in acetone or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
4% Paraformaldehyde (PFA) in PBS (for fixed cell staining)
-
Fluorescence microscope with appropriate filter sets (e.g., for TRITC or GFP/YFP)
Procedure for Live Cell Staining:
-
Cell Preparation: Culture cells to the desired confluency on coverslips or in imaging-compatible plates.
-
Staining Solution Preparation: Prepare a working solution of Nile Red by diluting the stock solution in cell culture medium to a final concentration of 1-10 µg/mL.
-
Staining: Remove the cell culture medium and add the Nile Red working solution to the cells.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Imaging: The cells can be imaged directly without washing, as Nile Red has minimal fluorescence in aqueous media.
Procedure for Fixed Cell Staining:
-
Cell Preparation: Culture cells as described for live cell staining.
-
Fixation: Wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.
-
Washing: Wash the cells three times with PBS.
-
Staining: Stain the cells with the Nile Red working solution as described for live cells.
-
Washing: Wash the cells with PBS to remove excess stain.
-
Mounting and Imaging: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope.
Oil Red O Staining for Lipid Droplets (for comparison)
Oil Red O is a lysochrome (fat-soluble dye) used for the histological visualization of neutral fats. Unlike the fluorescent Nile Red, Oil Red O is a bright-field stain.
Materials:
-
Oil Red O stock solution (e.g., 0.5% in isopropanol)
-
60% Isopropanol
-
10% Formalin
-
Hematoxylin (for counterstaining)
Procedure:
-
Fixation: Fix cells with 10% formalin for at least 1 hour.
-
Washing: Wash cells with water and then with 60% isopropanol for 5 minutes.
-
Staining: Incubate the cells with a freshly prepared and filtered Oil Red O working solution for 10-15 minutes.
-
Washing: Wash cells extensively with water.
-
Counterstaining (Optional): Counterstain nuclei with hematoxylin.
-
Imaging: Image under a bright-field microscope. Lipid droplets will appear as red-orange structures.
Visualizations
Caption: Experimental workflow for Nile Red staining of cultured cells.
References
A Technical Guide to Novel Red Fluorescent Probes: Spectrum and Photostability
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of a selection of new and established red fluorescent proteins and dyes, with a focus on their spectral properties and photostability. The information herein is intended to assist researchers in selecting the optimal fluorescent probes for their specific applications, ranging from routine cell imaging to advanced super-resolution microscopy.
Core Concepts in Red Fluorescence
The development of red fluorescent probes is driven by the need to overcome challenges associated with imaging in complex biological systems. Compared to their green and blue counterparts, red-shifted fluorophores offer distinct advantages, including deeper tissue penetration and reduced cellular autofluorescence, which significantly enhances the signal-to-noise ratio. Key parameters for evaluating and comparing red fluorescent probes include their excitation and emission spectra, quantum yield (a measure of fluorescence efficiency), molar extinction coefficient (light-absorbing capability), and photostability (resistance to photobleaching).
Quantitative Data on Red Fluorescent Probes
The following tables summarize the key photophysical properties of selected red fluorescent proteins and dyes. This data is compiled from various sources to provide a comparative overview.
Red Fluorescent Proteins
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Photostability (t½, s) |
| mScarlet3 | 551 | 582 | 0.75 | 104,000 | High |
| mKate2 | 588 | 633 | 0.40 | 62,500 | 84 |
| tdTomato | 554 | 581 | 0.69 | 138,000 | Very High |
| TagRFP-T | 555 | 584 | 0.47 | 100,000 | >1000 |
| mApple | 568 | 592 | 0.49 | 75,000 | 25 |
| mPlum | 590 | 649 | 0.10 | 41,000 | High |
Red Fluorescent Dyes
| Fluorescent Dye | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Photostability |
| Boron-Based Dyes (Conceptual) | Red to Near-IR | Red to Near-IR | High | High | Very High |
| StarBright Red 670 | 653 | 666 | High | High | High |
| StarBright Red 715 | 638 | 712 | High | High | High |
| StarBright Red 775 | 653 | 778 | High | High | High |
| StarBright Red 815 | 654 | 811 | High | High | High |
| CF®740 | ~740 | ~760 | High | High | High |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate characterization of fluorescent probes.
Protocol 1: Determination of Fluorescence Quantum Yield (Relative Method)
This protocol describes the determination of the fluorescence quantum yield of a sample relative to a known standard.
-
Sample and Standard Preparation:
-
Prepare a series of dilutions of the sample and a well-characterized standard with a known quantum yield in the same solvent.
-
The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.
-
-
Absorbance Measurement:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each dilution of the sample and the standard at the chosen excitation wavelength.
-
-
Fluorescence Measurement:
-
Using a spectrofluorometer, record the fluorescence emission spectrum of each dilution of the sample and the standard. The excitation wavelength should be the same as that used for the absorbance measurements.
-
-
Data Analysis:
-
Integrate the area under the emission spectrum for each sample and standard dilution.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Slope_sample / Slope_standard) * (n_sample² / n_standard²) where Φ is the quantum yield, Slope is the slope of the integrated fluorescence intensity vs. absorbance plot, and n is the refractive index of the solvent.
-
Protocol 2: Assessment of Photostability
This protocol outlines a method for measuring the photobleaching rate of a fluorescent probe.
-
Sample Preparation:
-
Prepare a sample of the fluorescent probe, either in solution, embedded in a gel, or expressed in cells.
-
-
Microscopy Setup:
-
Use a fluorescence microscope with a stable light source (e.g., laser or LED) and a sensitive detector.
-
Set the excitation wavelength and intensity to be consistent for all measurements.
-
-
Time-Lapse Imaging:
-
Acquire a series of images of the sample at regular time intervals under continuous illumination.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of a region of interest in each image of the time-series.
-
Plot the normalized fluorescence intensity as a function of time.
-
The photobleaching half-life (t½) is the time it takes for the fluorescence intensity to decrease to 50% of its initial value.
-
Protocol 3: Immunofluorescence Staining of Cultured Cells (Indirect Method)
This protocol provides a general workflow for immunofluorescence staining.
-
Cell Culture and Fixation:
-
Culture cells on coverslips or in imaging-compatible plates.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization and Blocking:
-
Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes (if targeting intracellular antigens).
-
Block non-specific antibody binding by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.
-
-
Antibody Incubation:
-
Incubate with the primary antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
Image the samples using a fluorescence microscope.
-
Protocol 4: Flow Cytometry for Protein Expression Analysis
This protocol outlines the basic steps for analyzing protein expression using flow cytometry.
-
Cell Preparation:
-
Harvest cells and prepare a single-cell suspension.
-
For intracellular targets, fix and permeabilize the cells as described in the immunofluorescence protocol.
-
-
Antibody Staining:
-
Incubate the cells with a fluorescently labeled primary antibody (or an unlabeled primary followed by a labeled secondary antibody) for 30 minutes on ice, protected from light.
-
Wash the cells with a suitable buffer (e.g., PBS with 1% BSA).
-
-
Data Acquisition:
-
Resuspend the cells in a suitable buffer for flow cytometry.
-
Acquire data on a flow cytometer, ensuring proper setup of lasers and detectors for the chosen fluorophore.
-
-
Data Analysis:
-
Analyze the acquired data using appropriate software to quantify the percentage of positive cells and the mean fluorescence intensity.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the use of red fluorescent probes.
The Emergence of a Novel Anticancer Agent: A Technical Guide to the Discovery and Synthesis of the MHPDB-Palladium Complex
For Immediate Release
This technical guide provides an in-depth overview of the discovery, synthesis, and preliminary biological evaluation of a novel red azo compound, methyl (E)-4-hydroxy-3-(pyridin-3-yldiazenyl)benzoate (MHPDB), and its palladium (II) complex. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of metal-based anticancer therapeutics. The MHPDB-palladium complex, a vibrant red compound, has demonstrated notable cytotoxic activity against human melanoma cells, marking it as a promising candidate for further preclinical investigation.
Discovery and Rationale
The exploration of azo dyes and their metal complexes as potential therapeutic agents has gained significant traction in medicinal chemistry. The incorporation of a diazo group into heterocyclic scaffolds can yield compounds with a wide range of biological activities, including anticancer properties. Pyridine derivatives, in particular, are prevalent in many biologically active molecules. The rationale behind the synthesis of the MHPDB-palladium complex was to combine the unique electronic and structural features of a pyridyl azo dye with the established cytotoxic potential of palladium (II) complexes. Palladium complexes are known to induce apoptosis in cancer cells through various mechanisms, including DNA damage and the generation of reactive oxygen species (ROS). The MHPDB ligand was designed to act as a bidentate chelator for the palladium ion, creating a stable complex with potential for targeted biological activity.
Quantitative Data Summary
The synthesized MHPDB ligand and its palladium (II) complex have been characterized and evaluated for their anticancer activity. The following tables summarize the key quantitative data obtained in preliminary studies.
| Parameter | Value |
| Compound Name | methyl (E)-4-hydroxy-3-(pyridin-3-yldiazenyl)benzoate (MHPDB) |
| Appearance | Light orange powder |
| Yield | 85% |
| Molecular Formula | C₁₃H₁₁N₃O₃ |
| Elemental Analysis (Found) | C, 60.43%; H, 4.12%; N, 16.56% |
| Elemental Analysis (Theoretical) | C, 60.70%; H, 4.31%; N, 16.33% |
Table 1: Physicochemical Properties of MHPDB Ligand.
| Parameter | Value |
| Compound Name | Bis(methyl (E)-4-hydroxy-3-(pyridin-3-yldiazenyl)benzoato)palladium(II) |
| Appearance | Dark brown powder |
| Yield | 76% |
| Molecular Formula | C₂₆H₂₀N₆O₆Pd |
| Elemental Analysis (Found) | C, 50.15%; H, 3.27%; N, 13.51% |
| Elemental Analysis (Theoretical) | C, 50.46%; H, 3.26%; N, 13.58% |
| Conductivity | 5.2 Ω⁻¹ cm² mol⁻¹ (non-ionic) |
Table 2: Physicochemical Properties of MHPDB-Palladium(II) Complex.
| Compound | Cell Line | IC₅₀ (µg/mL) |
| MHPDB-Palladium(II) Complex | A375 (Human Melanoma) | 66.44 |
| MHPDB-Palladium(II) Complex | HdFn (Normal Human Dermal Fibroblasts) | 137.0 |
Table 3: In Vitro Cytotoxicity Data of the MHPDB-Palladium(II) Complex.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of the MHPDB ligand and its palladium (II) complex.
Synthesis of Methyl (E)-4-hydroxy-3-(pyridin-3-yldiazenyl)benzoate (MHPDB) Ligand
Materials:
-
3-Aminopyridine
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Nitrite (NaNO₂)
-
Methyl 4-hydroxybenzoate
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ethanol
Procedure:
-
Diazonium Salt Preparation:
-
Dissolve 0.5 g (0.005 mol) of 3-aminopyridine in 15 mL of distilled water.
-
To this solution, add 3 mL of concentrated hydrochloric acid.
-
Cool the resulting solution to 0-5 °C in an ice bath.
-
Prepare a solution of sodium nitrite by dissolving an equimolar amount in a minimal amount of cold distilled water.
-
Slowly add the sodium nitrite solution dropwise to the cooled 3-aminopyridine hydrochloride solution while maintaining the temperature between 0-5 °C. Stir continuously for 30 minutes to ensure complete diazotization.
-
-
Coupling Reaction:
-
In a separate beaker, dissolve an equimolar amount of methyl 4-hydroxybenzoate in an alkaline solution.
-
Cool the methyl 4-hydroxybenzoate solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared diazonium salt solution to the cold methyl 4-hydroxybenzoate solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for an additional 30 minutes after the addition is complete.
-
Allow the reaction mixture to stand until the next day.
-
-
Isolation and Purification:
-
Filter the resulting precipitate using vacuum filtration.
-
Wash the collected solid with distilled water and then with a small amount of cold ethanol.
-
The final product, a light orange powder, is dried in a desiccator.
-
Synthesis of the MHPDB-Palladium(II) Complex
Materials:
-
MHPDB Ligand
-
Ethanol
-
Sodium Hydroxide (NaOH)
-
Palladium (II) Chloride (PdCl₂)
-
Distilled Water
-
Hydrochloric Acid
Procedure:
-
Ligand Deprotonation:
-
Dissolve 0.52 g (0.002 mol) of the MHPDB ligand in 10 mL of ethanol.
-
Add 0.05 g (0.002 mol) of sodium hydroxide to the solution to deprotonate the ligand.
-
-
Palladium Solution Preparation:
-
Dissolve 0.17 g (0.001 mol) of palladium chloride in 15 mL of distilled water with the addition of two drops of hydrochloric acid to aid dissolution.
-
Stir the solution for 30 minutes until the palladium chloride is completely dissolved.
-
-
Complexation:
-
Add the deprotonated ligand solution to the palladium chloride solution.
-
Adjust the pH of the reaction mixture to 8 using a suitable base.
-
Reflux the mixture for 2 hours, during which a dark brown precipitate will form.
-
-
Isolation and Purification:
-
Filter the precipitate and wash it several times with distilled water.
-
Dry the final dark brown powder in a desiccator.
-
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of the MHPDB ligand and its palladium(II) complex.
Putative Signaling Pathway for Apoptosis Induction
Caption: Proposed mechanism of apoptosis induction by the MHPDB-Pd(II) complex in melanoma cells.
Concluding Remarks
The novel red azo compound, the MHPDB-palladium(II) complex, exhibits promising anticancer activity against human melanoma cells with a degree of selectivity over normal cells. The synthesis is straightforward and proceeds with good yields. The putative mechanism of action involves the induction of apoptosis, potentially through the generation of reactive oxygen species and modulation of key signaling pathways such as MAPK and PI3K/AKT, which are often dysregulated in melanoma. Further studies are warranted to fully elucidate the mechanism of action, evaluate in vivo efficacy, and assess the toxicological profile of this promising new compound.
The Safety and Toxicity of "New Red" in Cell Culture: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The term "New Red" is not a standardized scientific name for a single chemical entity. This can lead to ambiguity in research and safety assessments. This guide addresses the safety and toxicity of three common compounds that may be colloquially referred to as "this compound" in a cell culture context: Neutral Red , a vital stain used in cytotoxicity assays; Allura Red AC , a widely used food colorant; and Disperse Red 11 , a dye used in textiles and other industrial applications.
This document provides a comprehensive overview of the known cytotoxic and genotoxic effects of these substances on various cell lines, detailed experimental protocols for key toxicological assays, and visual representations of relevant biological pathways and experimental workflows.
Neutral Red
Neutral Red (NR) is a eurhodin dye commonly used in the Neutral Red Uptake (NRU) assay to assess cell viability. Its principle lies in the ability of viable cells to incorporate and accumulate the dye in their lysosomes.
Safety and Toxicity Profile
Neutral Red is generally considered to have low cytotoxicity at the concentrations used for viability assays. However, like any chemical compound, it can exhibit toxic effects at higher concentrations.
Table 1: Cytotoxicity of Neutral Red in Various Cell Lines
| Cell Line | Assay | Endpoint | Concentration/IC50 | Reference |
| Human Hepatoma (HepG2) | NRU | Cell Viability | IC50: >100 µg/mL | [1] |
| Human Cervical Cancer (HeLa) | NRU | Cell Viability | IC50: >100 µg/mL | [2] |
| Murine Fibroblast (Balb/c 3T3) | NRU | Cell Viability | IC50: >100 µg/mL | [3] |
| Human Pancreatic Cancer (S2VP10, Panc1) | NRU | Cell Viability | Decreased viability at pH 6.6-6.8 | [4] |
Note: Specific IC50 values for Neutral Red's intrinsic toxicity are not widely reported, as it is primarily used as a tool to measure the cytotoxicity of other substances. The values presented are general observations of low toxicity at typical working concentrations.
Mechanism of Action in Cytotoxicity Assays
The NRU assay is predicated on the active transport of the dye into the lysosomes of living cells. This process is dependent on the maintenance of a pH gradient across the lysosomal membrane, which requires ATP. In damaged or dead cells, this capability is lost, and the dye is not retained.
Figure 1: Mechanism of Neutral Red uptake in viable versus non-viable cells.
Experimental Protocol: Neutral Red Uptake (NRU) Assay
This protocol is a generalized procedure for assessing the cytotoxicity of a test compound using the NRU assay.
Materials:
-
Balb/c 3T3 cells (or other suitable cell line)
-
Complete cell culture medium
-
96-well tissue culture plates
-
Test compound
-
Neutral Red solution (e.g., 50 µg/mL in culture medium)
-
Phosphate-Buffered Saline (PBS)
-
Neutral Red destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader (540 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in a semi-confluent monolayer after 24 hours of incubation.
-
Compound Exposure: After 24 hours, replace the culture medium with medium containing various concentrations of the test compound. Include untreated and solvent controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.
-
Washing: Discard the Neutral Red solution and wash the cells with PBS to remove any unincorporated dye.
-
Dye Extraction: Add 150 µL of Neutral Red destain solution to each well and shake the plate for 10 minutes to extract the dye from the cells.
-
Absorbance Measurement: Measure the optical density (OD) at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment concentration relative to the untreated control. The IC50 value (the concentration of the test compound that causes a 50% reduction in cell viability) can be determined by plotting a dose-response curve.
Allura Red AC
Allura Red AC (FD&C Red No. 40) is a red azo dye widely used in food and beverage products. Its safety has been a subject of debate, with some studies indicating potential for genotoxicity.
Safety and Toxicity Profile
The genotoxicity of Allura Red AC appears to be controversial, with some studies showing no genotoxic effects in vivo, while others suggest it can induce DNA damage in vitro.[5]
Table 2: Cytotoxicity and Genotoxicity of Allura Red AC in Various Cell Lines
| Cell Line/Organism | Assay | Endpoint | Concentration | Reference |
| Saccharomyces cerevisiae | Comet Assay | DNA Damage | >1,250 µg/mL | |
| Human Hepatoma (HepG2) | MTS Assay | Cell Viability | Significant decrease with "New Coccine" | |
| Human Colon Cancer (Caco-2) | Cytotox Red Assay | Cell Viability | No significant toxicity reported | |
| Male FVB Mice | Micronucleus Assay | Genotoxicity | No genotoxic effect observed |
Potential Mechanisms of Toxicity
The potential toxicity of azo dyes like Allura Red AC is often linked to their metabolic reduction, which can lead to the formation of aromatic amines. These metabolites can be more toxic and potentially carcinogenic than the parent dye.
Figure 2: Potential pathway for Allura Red AC-induced toxicity.
Experimental Protocol: Comet Assay (Single Cell Gel Electrophoresis)
The Comet assay is a sensitive method for detecting DNA damage in individual cells.
Materials:
-
Treated cells
-
Low melting point agarose
-
Normal melting point agarose
-
Microscope slides
-
Lysis solution (e.g., 2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, 10% DMSO, pH 10)
-
Alkaline electrophoresis buffer (e.g., 300 mM NaOH, 1 mM EDTA, pH >13)
-
Neutralization buffer (e.g., 0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green)
-
Fluorescence microscope
Procedure:
-
Cell Preparation: Prepare a single-cell suspension from the treated and control cell cultures.
-
Slide Preparation: Coat microscope slides with a layer of normal melting point agarose.
-
Cell Embedding: Mix the cell suspension with low melting point agarose and pipette onto the pre-coated slides. Allow to solidify.
-
Lysis: Immerse the slides in cold lysis solution for at least 1 hour at 4°C to remove cell membranes and cytoplasm, leaving the nuclear material (nucleoids).
-
DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer for about 20-40 minutes to allow the DNA to unwind.
-
Electrophoresis: Apply an electric field (e.g., 25 V, 300 mA) for 20-30 minutes. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail".
-
Neutralization: Wash the slides with neutralization buffer.
-
Staining: Stain the DNA with a fluorescent dye.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the intensity of DNA in the tail relative to the head.
Disperse Red 11
Disperse Red 11 is an anthraquinone-based dye used in the textile and plastics industries. Studies have indicated its potential for mutagenicity.
Safety and Toxicity Profile
In vitro studies have shown that Disperse Red 11 can induce genotoxic effects in various cell lines. However, the results can be conflicting, and some studies suggest that the observed mutagenicity might be due to impurities in the dye lot.
Table 3: Cytotoxicity and Genotoxicity of Disperse Red 11 in Various Cell Lines
| Cell Line | Assay | Endpoint | Observation | Reference |
| Mouse Lymphoma Cells | Micronucleus Assay | Mutagenicity | Increased mutants and micronuclei | |
| Chinese Hamster Ovary (CHO) | Sister Chromatid Exchange, HPRT | Mutagenicity | Increased frequency | |
| Human Lymphocytes | Micronucleus Assay | Genotoxicity | Dose-dependent increase in micronuclei | |
| Human Hepatoma (HepG2) | Micronucleus Assay | Genotoxicity | Dose-dependent increase in micronuclei | |
| Porcine Intestinal Epithelial (IPEC-J2) | CellTox Green Assay | Cell Viability | Impaired cell viability | |
| Mouse Keratinocytes (MPEK-BL6) | CellTox Green Assay | Cell Viability | Impaired cell viability |
Experimental Protocol: In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test for the detection of micronuclei in the cytoplasm of interphase cells. Micronuclei are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Materials:
-
CHO cells, human lymphocytes, or other suitable proliferating cell line
-
Complete cell culture medium
-
Test compound
-
Cytochalasin B (to block cytokinesis)
-
Hypotonic solution (e.g., 0.075 M KCl)
-
Fixative (e.g., methanol:acetic acid, 3:1)
-
Microscope slides
-
DNA stain (e.g., Giemsa)
-
Microscope
Procedure:
-
Cell Culture and Treatment: Culture the cells and expose them to various concentrations of Disperse Red 11, along with positive and negative controls.
-
Cytokinesis Block: Add Cytochalasin B to the culture medium to arrest cytokinesis, resulting in binucleated cells. This ensures that the cells have undergone one round of mitosis.
-
Cell Harvesting: After an appropriate incubation period, harvest the cells.
-
Hypotonic Treatment: Treat the cells with a hypotonic solution to swell the cytoplasm.
-
Fixation: Fix the cells with a suitable fixative.
-
Slide Preparation: Drop the cell suspension onto clean microscope slides and allow them to air dry.
-
Staining: Stain the slides with a DNA-specific stain.
-
Scoring: Under a microscope, score the frequency of micronuclei in binucleated cells. An increase in the number of micronucleated cells in the treated cultures compared to the control indicates a genotoxic effect.
Figure 3: Workflow for the in vitro micronucleus assay.
Conclusion
The term "this compound" lacks the specificity required for rigorous scientific discourse. This guide has provided a detailed toxicological overview of three plausible candidates: Neutral Red, Allura Red AC, and Disperse Red 11. While Neutral Red demonstrates low intrinsic toxicity and is a valuable tool for cytotoxicity testing, Allura Red AC and Disperse Red 11 have shown evidence of genotoxicity in some in vitro systems, warranting careful consideration and further research. The provided protocols offer standardized methods for assessing the cytotoxic and genotoxic potential of these and other compounds in a cell culture setting. Researchers are encouraged to use precise chemical identifiers to avoid ambiguity and ensure the reproducibility and comparability of their findings.
References
- 1. apps.cuci.udg.mx [apps.cuci.udg.mx]
- 2. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. The neutral red assay can be used to evaluate cell viability during autophagy or in an acidic microenvironment in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Guide: Physicochemical Properties of Novel Red 1 (NR-1)
An In-depth Technical Guide on the Solubility and Storage of a New Azo-Based Solvent Dye for Research and Development Applications.
This technical guide provides a comprehensive overview of the solubility, stability, and handling of Novel Red 1 (NR-1), a new azo-based, non-ionic solvent dye. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize dyes as markers, in formulations, or as functional components in their research.
Physicochemical Data
The following tables summarize the key quantitative data regarding the solubility and stability of Novel Red 1.
Table 1: Solubility of Novel Red 1 (NR-1) in Common Organic Solvents at 25°C
| Solvent | Polarity | Solubility (g/L) | Observations |
| Acetone | Polar aprotic | 15.2 | Forms a clear, deep red solution. |
| Ethanol | Polar protic | 8.5 | Good solubility, resulting in a clear red solution. |
| Toluene | Non-polar | 5.1 | Moderate solubility, suitable for specific applications. |
| Xylene | Non-polar | 4.8 | Similar to Toluene, forms a stable solution. |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | 25.0 | High solubility, recommended for stock solutions. |
| Dichloromethane (DCM) | Polar aprotic | 12.7 | Good solubility with rapid dissolution. |
| Water | Polar protic | < 0.1 | Insoluble, as expected for a solvent dye.[1] |
Table 2: Stability Profile of Novel Red 1 (NR-1) Under Various Conditions
| Condition | Parameter | Result | Notes |
| Thermal Stability | Decomposition Temperature | 295°C | Determined by Thermogravimetric Analysis (TGA). |
| Melting Point | 185°C | Determined by Differential Scanning Calorimetry (DSC). | |
| pH Stability | Optimal pH Range | 4.5 - 5.5 | The dye is most stable in a weakly acidic medium.[2] |
| Alkaline Conditions (pH > 8) | Degradation | Azo structure is sensitive to alkali conditions.[2] | |
| Acidic Conditions (pH < 4) | Stable | Shows good stability in more acidic environments. | |
| Photostability | UV Light Exposure | Moderate Degradation | Gradual fading observed after prolonged exposure. |
| Ambient Light | Stable | Minimal degradation under normal laboratory lighting. |
Recommended Storage Conditions
For optimal shelf life and performance, Novel Red 1 should be stored under the following conditions:
-
Powdered Dye:
-
Dye in Solution:
-
Shelf Life: Up to 12 months, depending on the solvent.
-
Temperature: For long-term storage, it is recommended to store solutions at -20°C in the dark.
-
Container: Use amber glass vials or other light-blocking containers, purged with an inert gas like nitrogen or argon to minimize oxidation and degradation.
-
Handling: Before use, allow the solution to warm to room temperature before opening to prevent condensation of atmospheric moisture into the vial.
-
Experimental Protocols
The following sections detail the methodologies for determining the solubility, concentration, and thermal stability of Novel Red 1.
This protocol outlines the steps to determine the solubility of NR-1 in a given organic solvent using the saturation shake-flask method, followed by concentration measurement via UV-Vis spectrophotometry.
Materials:
-
Novel Red 1 (NR-1) powder
-
Selected organic solvent (e.g., Acetone)
-
20 mL glass vials with screw caps
-
Orbital shaker
-
0.2 µm syringe filters
-
UV-Vis Spectrophotometer and cuvettes
-
Analytical balance
-
Volumetric flasks
Procedure:
-
Preparation of Supersaturated Solution: Add an excess amount of NR-1 powder to a vial containing a known volume of the solvent.
-
Equilibration: Seal the vial and place it on an orbital shaker at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached.
-
Filtration: After shaking, allow the solution to stand for at least 2 hours for the undissolved solid to settle. Carefully draw the supernatant and filter it through a 0.2 µm syringe filter to remove any remaining solid particles.
-
Dilution: Prepare a series of dilutions of the clear, saturated filtrate using the same solvent.
-
Spectrophotometric Analysis: Measure the absorbance of each dilution at the maximum absorbance wavelength (λmax) of NR-1.
-
Calculation: Using a previously established calibration curve (Absorbance vs. Concentration), determine the concentration of the saturated solution. This concentration represents the solubility of NR-1 in that solvent at the specified temperature.
This protocol describes how to generate a standard calibration curve to determine the concentration of NR-1 in a solution.
Materials:
-
NR-1 stock solution of known concentration (e.g., 1 mg/mL in DMSO)
-
Solvent for dilution
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer and cuvettes
Procedure:
-
Determine λmax: Prepare a dilute solution of NR-1 and scan its absorbance across the UV-Vis spectrum (typically 200-800 nm) to identify the wavelength of maximum absorbance (λmax).
-
Prepare Standard Solutions: Create a series of standard solutions with known concentrations by diluting the stock solution.
-
Measure Absorbance: Using the solvent as a blank, measure the absorbance of each standard solution at λmax.
-
Plot Calibration Curve: Plot a graph of absorbance versus concentration. The data should follow the Beer-Lambert law, resulting in a linear relationship.
-
Linear Regression: Perform a linear regression on the data points to obtain the equation of the line (y = mx + c), where 'y' is absorbance, 'x' is concentration, and 'm' is the slope. This equation can then be used to determine the concentration of unknown samples.
This protocol provides a general method for evaluating the thermal stability of NR-1 using Thermogravimetric Analysis (TGA).
Materials:
-
Novel Red 1 (NR-1) powder
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pan (alumina or platinum)
-
Inert gas (e.g., Nitrogen)
Procedure:
-
Sample Preparation: Accurately weigh a small amount of NR-1 powder (5-10 mg) into a tared TGA pan.
-
Instrument Setup: Place the sample in the TGA furnace. Purge the furnace with an inert gas (e.g., nitrogen) at a constant flow rate to prevent oxidative degradation.
-
Heating Program: Set the instrument to heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a controlled linear rate (e.g., 10°C/min).
-
Data Acquisition: The TGA instrument will record the mass of the sample as a function of temperature.
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition, which is considered the limit of the dye's thermal stability.
Signaling Pathway Considerations
While NR-1 is designed as a stable, non-reactive dye for marking and formulation purposes, it is important for researchers in drug development and biological sciences to consider potential interactions. As an azo dye, NR-1's metabolic products, should degradation occur in a biological system, could potentially interact with cellular pathways. It is recommended that end-users perform their own cytotoxicity and pathway analysis assays relevant to their specific application.
Disclaimer: Novel Red 1 (NR-1) is a hypothetical substance created for illustrative purposes within this technical guide. The data and protocols are representative of typical solvent dyes and are based on aggregated information from scientific literature. Always refer to the specific documentation provided by the manufacturer for any real-world chemical substance.
References
Neutral Red: A Versatile Probe for Cellular Organelle Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Neutral Red (NR) is a eurhodin dye that has long been utilized as a vital stain in histology and cell biology.[1] Its ability to accumulate in the lysosomes of living cells makes it an invaluable tool for assessing cell viability, studying lysosomal function, and screening for therapeutic compounds.[2][3] This technical guide provides a comprehensive overview of the principles and protocols for using Neutral Red as a marker for cellular organelles, with a particular focus on lysosomes.
Core Principles of Neutral Red Staining
Neutral Red is a weak cationic dye that can easily penetrate cell membranes in its non-ionized state at physiological pH.[4] Once inside the cell, it accumulates in acidic compartments, primarily lysosomes, which maintain an internal pH of approximately 4.5-5.0.[5] In this acidic environment, the dye becomes protonated and trapped within the organelle. This accumulation is an active process that relies on the maintenance of a proton gradient across the lysosomal membrane, making it a sensitive indicator of cell health and lysosomal integrity. Viable cells with intact lysosomes will sequester the dye, while non-viable or damaged cells lose this ability.
The intensity of Neutral Red staining can be quantified spectrophotometrically, providing a reliable measure of the number of viable cells. Furthermore, the dynamic process of Neutral Red uptake and clearance can be monitored to assess lysosomal function, offering insights into processes such as lysosomal trafficking and exocytosis.
Data Presentation: Quantitative Parameters for Neutral Red Assays
The following tables summarize key quantitative data for various applications of Neutral Red.
Table 1: Neutral Red Staining for Lysosome Imaging
| Parameter | Value | Reference |
| Cell Type | Keratinocytes | |
| Neutral Red Concentration | 2 mM | |
| Incubation Time | 5 minutes | |
| Excitation Wavelength | 541 nm | |
| Emission Wavelength | 610 nm |
Table 2: Neutral Red Uptake Assay for Cell Viability/Cytotoxicity
| Parameter | Value | Reference |
| Cell Seeding Density | 5,000–50,000 cells/well | |
| Neutral Red Medium Concentration | 40 µg/mL | |
| Incubation Time | 2 hours | |
| Destain Solution | 50% ethanol, 49% deionized water, 1% glacial acetic acid | |
| Absorbance Wavelength | 540 nm | |
| Reference Wavelength | 690 nm (optional, for background subtraction) |
Table 3: Quantitative Assessment of Lysosomal Clearance
| Parameter | Value | Reference |
| Cell Type | Neuroblastoma cell line | |
| Absorbance Maximum (Protonated NR) | 525 nm | |
| Absorbance Maximum (Neutral NR) | 455 nm | |
| Kinetic Model | Simplified one-phase decay |
Experimental Protocols
Protocol 1: Staining of Lysosomes for Microscopic Visualization
This protocol is adapted for the qualitative visualization of lysosomes in live cells.
Materials:
-
Live cells cultured on coverslips or in imaging dishes
-
Phosphate-buffered saline (PBS)
-
Neutral Red solution (2 mM in PBS)
-
Fluorescence microscope with appropriate filter sets (e.g., TRITC/Rhodamine)
Procedure:
-
Wash the cultured cells three times with PBS to remove culture medium.
-
Immerse the cells in the 2 mM Neutral Red solution.
-
Incubate for 5 minutes at room temperature.
-
Wash the cells three times with PBS to remove excess dye.
-
Mount the coverslip or place the dish on the microscope stage.
-
Observe the cells under the fluorescence microscope. Lysosomes will appear as red fluorescent puncta.
Protocol 2: Neutral Red Uptake Assay for Cell Viability and Cytotoxicity
This protocol provides a quantitative measure of cell viability and is suitable for high-throughput screening.
Materials:
-
Cells cultured in a 96-well plate
-
Culture medium
-
Test compounds
-
Neutral Red stock solution (e.g., 4 mg/mL in PBS)
-
Neutral Red medium (40 µg/mL in culture medium, prepared fresh)
-
PBS
-
Neutral Red destain solution (50% ethanol, 49% deionized water, 1% glacial acetic acid)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-50,000 cells per well and incubate overnight.
-
Treat the cells with various concentrations of the test compound and incubate for the desired exposure time.
-
Remove the treatment medium and add 100 µL of pre-warmed Neutral Red medium to each well.
-
Incubate the plate for 2 hours at 37°C.
-
Remove the Neutral Red medium and wash the cells with PBS.
-
Add 150 µL of Neutral Red destain solution to each well.
-
Shake the plate for 10 minutes to extract the dye.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Quantitative Analysis of Lysosomal Clearance
This protocol allows for the functional assessment of lysosomal exocytosis and clearance.
Materials:
-
Cells cultured in a 96-well plate
-
Neutral Red loading medium (as in Protocol 2)
-
Fresh culture medium (pre-warmed)
-
Microplate reader with kinetic reading capabilities
Procedure:
-
Load the cells with Neutral Red as described in Protocol 2 (steps 1-5).
-
After washing, add 200 µL of fresh, pre-warmed culture medium to each well.
-
Immediately measure the absorbance at 525 nm (for protonated NR) and 455 nm (for neutral NR) at time zero.
-
Continue to measure the absorbance at regular intervals (e.g., every 30 minutes) for a desired period.
-
Monitor the decrease in the 525 nm absorbance, which corresponds to the clearance of Neutral Red from the lysosomes.
-
The rate of clearance can be determined by fitting the data to a one-phase decay kinetic model.
Mandatory Visualizations
Caption: Mechanism of Neutral Red accumulation in lysosomes.
Caption: Experimental workflow for the Neutral Red cell viability assay.
Caption: Logical relationship between lysosomal health and Neutral Red signal.
Applications in Drug Discovery and Development
The Neutral Red uptake assay is a robust and cost-effective method for high-throughput screening of compound libraries for cytotoxic effects. Its sensitivity and reproducibility make it an attractive alternative to other viability assays.
Furthermore, the ability of Neutral Red to report on lysosomal function opens up possibilities for its use in screening for drugs that modulate lysosomal activity. For instance, in the context of lysosomal storage disorders, where lysosomal function is impaired, Neutral Red-based assays could be developed to identify compounds that restore lysosomal clearance or reduce lysosomal stress. The quantitative lysosomal clearance assay (Protocol 3) provides a framework for such screening campaigns. By treating cells with test compounds and monitoring the rate of Neutral Red efflux, one can identify molecules that enhance lysosomal exocytosis or other clearance mechanisms.
References
Methodological & Application
Revolutionizing Live-Cell Imaging: A Detailed Guide to Novel Red Fluorescent Staining Protocols
Abstract
The dynamic and intricate nature of cellular processes necessitates the use of advanced imaging techniques that minimize perturbation to living systems. This application note details the use of a new generation of red and far-red fluorescent probes designed for robust, long-term, and high-resolution live-cell imaging. We provide comprehensive protocols for cell tracking and proliferation studies using CellTrace™ Far Red and CellTracker™ Deep Red , as well as for high-resolution cytoskeleton visualization with SiR-actin and SiR-tubulin . Additionally, we present a protocol for monitoring autophagy using LysoTracker™ Deep Red . These protocols are tailored for researchers, scientists, and drug development professionals, offering a valuable resource for enhancing live-cell imaging experiments.
Introduction
Live-cell imaging is a cornerstone of modern cell biology, providing invaluable insights into the real-time dynamics of cellular functions. The development of novel fluorescent probes with improved photostability, reduced cytotoxicity, and far-red emission spectra has significantly advanced the capabilities of this technique. Far-red light penetrates deeper into tissues and minimizes cellular autofluorescence and phototoxicity, making these probes ideal for sensitive and long-term imaging studies.[1][2]
This document provides detailed application notes and protocols for a selection of cutting-edge red fluorescent stains that offer significant advantages over traditional methods. We will explore their mechanisms of action, key applications, and provide step-by-step instructions for their successful implementation in your research.
Featured Red Fluorescent Probes: A Comparative Overview
To aid in the selection of the most appropriate probe for your experimental needs, the following table summarizes the key quantitative data for the featured red fluorescent stains.
| Property | CellTrace™ Far Red | CellTracker™ Deep Red | SiR-actin | SiR-tubulin | LysoTracker™ Deep Red |
| Excitation Max (nm) | 630[3][4] | 630[5] | 652 | 652 | 647 |
| Emission Max (nm) | 661 | 650 | 674 | 674 | 668 |
| Quantum Yield (Φ) | Not Publicly Available | Not Publicly Available | >0.4 (bound)¹ | ~0.4 (bound)¹ | Not Publicly Available |
| Photostability | High, suitable for long-term imaging | High, stable for at least 72 hours | High, suitable for STED microscopy | High, suitable for STED microscopy | Moderate |
| Cytotoxicity | Low, minimal effect on proliferation | Low, no greater than other tracking reagents | Low at ≤100 nM for long-term imaging | Low at ≤100 nM for long-term imaging | Low at recommended concentrations |
| Mechanism of Action | Covalently binds to intracellular amines | Reacts with amine groups on proteins | Binds to F-actin | Binds to microtubules | Accumulates in acidic organelles |
| Key Applications | Cell proliferation and tracking | Long-term cell tracking and migration | Super-resolution imaging of actin dynamics | Super-resolution imaging of microtubule dynamics | Monitoring autophagy and lysosomal activity |
¹Note: The quantum yield of SiR-based probes is significantly higher in the bound state compared to the unbound state due to their fluorogenic nature.
I. Cell Proliferation and Tracking with Amine-Reactive Dyes
CellTrace™ Far Red and CellTracker™ Deep Red are excellent choices for long-term cell tracking and proliferation studies due to their stable covalent labeling and low impact on cell health.
A. Mechanism of Action
Both dyes are cell-permeant and contain reactive moieties that covalently bind to intracellular proteins. This stable linkage ensures that the fluorescent signal is well-retained within the cells for several days and is passed on to daughter cells upon division.
B. Experimental Protocols
This protocol is designed for monitoring cell proliferation via dye dilution using flow cytometry.
Materials:
-
CellTrace™ Far Red dye
-
Anhydrous DMSO
-
Phosphate-Buffered Saline (PBS), sterile
-
Complete cell culture medium
-
Cells in suspension at 1 x 10⁶ cells/mL
Protocol:
-
Prepare a 1 mM stock solution of CellTrace™ Far Red by dissolving the contents of one vial in 20 µL of anhydrous DMSO.
-
Prepare a 1-10 µM working solution by diluting the stock solution in pre-warmed (37°C) sterile PBS. The optimal concentration should be determined empirically for each cell type.
-
Centrifuge the cell suspension and resuspend the cell pellet in the working solution.
-
Incubate the cells for 20 minutes at 37°C, protected from light.
-
To quench the staining reaction, add at least five volumes of complete culture medium and incubate for 5 minutes.
-
Pellet the cells by centrifugation, resuspend in fresh, pre-warmed complete culture medium, and proceed with your experiment.
-
For analysis, excite the cells with a 633 nm or 635 nm laser and collect the emission at approximately 660 nm.
This protocol is suitable for tracking cell migration and localization over several days.
Materials:
-
CellTracker™ Deep Red dye
-
Anhydrous DMSO
-
Serum-free cell culture medium
-
Complete cell culture medium
-
Adherent or suspension cells
Protocol:
-
Prepare a 1 mM stock solution of CellTracker™ Deep Red by dissolving the contents of one vial in DMSO.
-
Prepare a working solution of 250 nM to 1 µM in serum-free medium.
-
For adherent cells, replace the culture medium with the working solution. For suspension cells, pellet the cells and resuspend them in the working solution.
-
Incubate the cells for 15-45 minutes at 37°C.
-
Replace the working solution with fresh, pre-warmed complete culture medium.
-
Image the cells using a fluorescence microscope with excitation around 630 nm and emission detection around 650 nm. The signal can be monitored for at least 72 hours.
II. Super-Resolution Imaging of the Cytoskeleton
SiR-actin and SiR-tubulin are fluorogenic probes that have revolutionized the imaging of the cytoskeleton in live cells. Their fluorogenic nature, high photostability, and far-red emission make them ideal for high-resolution techniques like STED microscopy.
A. Mechanism of Action
These probes consist of a silicon-rhodamine (SiR) fluorophore linked to a ligand that specifically binds to either F-actin (jasplakinolide) or microtubules (docetaxel). In their unbound state, the probes are in a non-fluorescent, spirolactone form. Upon binding to their respective cytoskeletal targets, they undergo a conformational change to a fluorescent zwitterionic state, resulting in a significant increase in fluorescence intensity.
B. Experimental Protocols
Materials:
-
SiR-actin
-
Anhydrous DMSO
-
Complete cell culture medium
-
Cells cultured on imaging-compatible dishes
Protocol:
-
Prepare a 1 mM stock solution of SiR-actin in anhydrous DMSO.
-
Prepare a staining solution by diluting the stock solution in complete culture medium to a final concentration of 100 nM to 1 µM. For long-term imaging, it is recommended to use a concentration of ≤100 nM to minimize effects on actin dynamics.
-
Replace the culture medium of your cells with the staining solution.
-
Incubate the cells for 1-4 hours at 37°C.
-
Image the cells directly without washing. For improved signal-to-noise, a single wash with fresh medium can be performed.
-
Use a standard Cy5 filter set for imaging (Excitation: ~650 nm, Emission: ~670 nm).
Materials:
-
SiR-tubulin
-
Anhydrous DMSO
-
Complete cell culture medium
-
Cells cultured on imaging-compatible dishes
Protocol:
-
Prepare a 1 mM stock solution of SiR-tubulin in anhydrous DMSO.
-
Prepare a staining solution by diluting the stock solution in complete culture medium to a final concentration of 100 nM to 1 µM. For long-term imaging experiments where microtubule dynamics are critical, a concentration of ≤100 nM is recommended to avoid altering mitotic duration.
-
Replace the culture medium with the staining solution.
-
Incubate the cells for 1-2 hours at 37°C.
-
Image the cells without a wash step.
-
Use a standard Cy5 filter set for imaging (Excitation: ~650 nm, Emission: ~670 nm).
III. Visualizing Autophagy with LysoTracker™ Deep Red
LysoTracker™ Deep Red is a fluorescent probe that selectively accumulates in acidic organelles, such as lysosomes. This property makes it a valuable tool for monitoring the process of autophagy, where cellular components are degraded within lysosomes.
A. The Autophagy Pathway
Autophagy is a catabolic process that involves the formation of a double-membraned vesicle, the autophagosome, which engulfs cytoplasmic material. The autophagosome then fuses with a lysosome to form an autolysosome, where the contents are degraded. The acidic environment of the lysosome is crucial for this process.
B. Experimental Protocol
This protocol allows for the visualization of lysosomes and the monitoring of changes in lysosomal compartments during autophagy.
Materials:
-
LysoTracker™ Deep Red
-
Anhydrous DMSO
-
Complete cell culture medium
-
Cells cultured on imaging-compatible dishes
-
Autophagy inducer (e.g., starvation medium, rapamycin)
Protocol:
-
Prepare a 1 mM stock solution of LysoTracker™ Deep Red in anhydrous DMSO.
-
Prepare a working solution of 50-100 nM in pre-warmed complete culture medium.
-
Induce autophagy in your cells using your desired method (e.g., replace complete medium with starvation medium).
-
At the desired time points after inducing autophagy, add the LysoTracker™ Deep Red working solution to the cells and incubate for 30-60 minutes at 37°C.
-
Replace the staining solution with fresh pre-warmed medium.
-
Image the cells using a fluorescence microscope with excitation around 647 nm and emission detection around 668 nm. An increase in the number and intensity of LysoTracker-positive puncta can indicate an increase in autophagic activity.
Conclusion
The novel red and far-red fluorescent probes presented in this application note offer significant advantages for live-cell imaging. Their enhanced photophysical properties and low cytotoxicity enable researchers to perform long-term and high-resolution imaging of dynamic cellular processes with minimal perturbation. The detailed protocols provided herein serve as a comprehensive guide for the successful implementation of these powerful tools in a wide range of research and drug discovery applications. By leveraging these advanced staining technologies, scientists can gain deeper insights into the intricate workings of the living cell.
References
- 1. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 2. SiR-XActin: A fluorescent probe for imaging actin dynamics in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. spirochrome.com [spirochrome.com]
- 4. web-api.polscientific.com [web-api.polscientific.com]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for Nile Red in Fluorescence Microscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nile Red (also known as Nile blue oxazone) is a highly versatile and widely used lipophilic fluorescent dye.[1][2] It is particularly valuable for the detection and quantification of intracellular lipid droplets and for probing the hydrophobicity of various biological and synthetic systems.[1][3] A key characteristic of Nile Red is its solvatochromism, meaning its fluorescence emission spectrum is highly dependent on the polarity of its environment. In nonpolar environments, such as the core of lipid droplets, it exhibits strong yellow-gold to red fluorescence, while its fluorescence is minimal in aqueous, polar environments. This property makes it an excellent tool for selectively visualizing and quantifying neutral lipids within live and fixed cells and tissues.
Data Presentation
Physicochemical and Spectroscopic Properties
| Property | Value | Reference |
| Molecular Weight | 318.37 g/mol | |
| Formula | C₂₀H₁₈N₂O₂ | |
| Solubility | Soluble in DMSO, acetone, and other organic solvents. Poorly soluble in water. | |
| Purity | ≥98% | |
| Storage | Store at -20°C, protected from light. |
Spectral Properties in Different Environments
Nile Red's excitation and emission maxima are highly sensitive to the surrounding environment. This table summarizes its spectral properties in various contexts.
| Environment | Excitation Max (nm) | Emission Max (nm) | Notes |
| Neutral Lipids (e.g., Triglycerides) | ~515 | ~585 | Strong yellow-gold emission. Ideal for lipid droplet visualization. |
| Polar Lipids (e.g., Phospholipids) | ~554 | ~638 | Deep red emission. Can be used to visualize cell membranes. |
| Methanol | 552 | 636 | A common solvent for characterization. |
| Dioxane | 460 | - | Quantum yield of 0.7 has been reported in this solvent. |
| Water | - | 663 | Very weak fluorescence. |
| n-Hexane | - | 526 | Demonstrates the blue-shift in non-polar solvents. |
| Ethyl Acetate | - | 602 | Intermediate polarity solvent. |
Experimental Protocols
Protocol 1: Live Cell Staining of Intracellular Lipid Droplets
This protocol is suitable for the visualization of lipid droplets in living cells.
Materials:
-
Nile Red (powder)
-
High-quality, anhydrous Dimethyl Sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS) or Hanks' Balanced Salt Solution with 20 mM HEPES (HHBS)
-
Cell culture medium (serum-free medium is recommended for dilution of the working solution)
-
Adherent or suspension cells
Procedure:
-
Preparation of Stock Solution (1 mM):
-
Dissolve the appropriate amount of Nile Red powder in high-quality, anhydrous DMSO to make a 1 mM stock solution.
-
Aliquot the stock solution into small volumes and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Preparation of Working Solution (200-1000 nM):
-
Immediately before use, dilute the 1 mM Nile Red stock solution in pre-warmed serum-free cell culture medium or a buffer of your choice (e.g., PBS or HHBS) to a final concentration of 200-1000 nM.
-
Vortex the solution well to ensure it is thoroughly mixed.
-
-
Cell Staining:
-
For Adherent Cells:
-
Grow cells on coverslips or in an appropriate imaging dish.
-
Aspirate the culture medium and wash the cells once with PBS.
-
Add the Nile Red working solution to the cells and incubate for 5-15 minutes at room temperature or 37°C, protected from light.
-
-
For Suspension Cells:
-
Centrifuge the cells (1-5 x 10⁵ cells) to form a pellet.
-
Resuspend the cell pellet in 500 µL of the Nile Red working solution.
-
Incubate for 5-10 minutes at room temperature or 37°C, protected from light.
-
-
-
Washing (Optional):
-
Since Nile Red has minimal fluorescence in aqueous media, a washing step is often optional. However, for clearer imaging, you can wash the cells 2-3 times with PBS to remove excess dye.
-
-
Imaging:
-
Image the cells immediately using a fluorescence microscope.
-
For selective detection of neutral lipid droplets, use an excitation wavelength of 450-500 nm and an emission wavelength greater than 528 nm (yellow-gold fluorescence).
-
For red fluorescence, use an excitation wavelength of 515-560 nm and an emission wavelength greater than 590 nm.
-
Protocol 2: Staining of Fixed Cells and Tissues
This protocol is suitable for staining lipid droplets in fixed samples.
Materials:
-
Nile Red stock solution (1 mM in DMSO)
-
4% Paraformaldehyde (PFA) in PBS
-
PBS
-
Mounting medium
-
Cells grown on coverslips or tissue cryosections
Procedure:
-
Fixation:
-
Fix cells or tissue sections with 4% PFA in PBS for 10-20 minutes at room temperature.
-
Important: Avoid using fixatives that contain organic solvents like methanol or acetone, as they can extract lipids.
-
-
Washing:
-
Wash the samples three times with PBS for 5 minutes each to remove the fixative.
-
-
Staining:
-
Prepare a Nile Red working solution by diluting the stock solution in PBS to a final concentration of 300 nM to 1 µM.
-
Incubate the fixed samples with the Nile Red working solution for 10-60 minutes at room temperature, protected from light. The optimal staining time may vary depending on the cell or tissue type.
-
-
Washing:
-
Wash the samples three times with PBS for 5 minutes each to remove unbound dye.
-
-
Mounting and Imaging:
-
Mount the coverslips or tissue sections with an appropriate mounting medium.
-
Image the samples using a fluorescence microscope with the appropriate filter sets as described in Protocol 1.
-
Diagrams
Experimental Workflow for Live Cell Lipid Droplet Imaging
Caption: Workflow for staining lipid droplets in live cells with Nile Red.
Signaling Pathway Context: Lipid Droplet Dynamics in Drug Discovery
Caption: Using Nile Red to quantify drug effects on lipid droplet dynamics.
Applications in Research and Drug Development
-
Studying Lipid Metabolism: Nile Red is instrumental in visualizing and quantifying changes in cellular lipid stores in response to various stimuli, genetic modifications, or disease states.
-
Drug Discovery:
-
Screening for Compounds Affecting Lipid Storage: High-throughput screening assays can utilize Nile Red to identify drugs that alter lipid accumulation, which is relevant for diseases like obesity, diabetes, and fatty liver disease.
-
Assessing Drug-Induced Steatosis: Nile Red can be used to evaluate the potential of drug candidates to cause fatty liver (steatosis), a common form of drug toxicity.
-
Drug Delivery Systems: Due to its hydrophobic nature, Nile Red can be used as a model hydrophobic drug to study its encapsulation and release from nanoparticle-based drug delivery systems.
-
-
Environmental Science: Nile Red has been used to detect microplastics and other hydrophobic pollutants in environmental samples.
Concluding Remarks
Nile Red is a powerful fluorescent probe for the study of cellular lipids. Its bright, environment-sensitive fluorescence allows for the specific and effective visualization of intracellular lipid droplets. The protocols and data provided here offer a comprehensive guide for researchers, scientists, and drug development professionals to effectively utilize Nile Red in their fluorescence microscopy experiments.
References
Application Notes and Protocols for Optimal Neutral Red Cell Staining
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neutral Red is a eurhodin dye that serves as a reliable and cost-effective method for assessing cell viability and cytotoxicity.[1][2] The principle of the assay is based on the ability of viable, healthy cells to actively transport and sequester the Neutral Red dye within their lysosomes.[1][2][3] In contrast, non-viable cells with compromised membranes are unable to retain the dye. The amount of dye incorporated can be quantified spectrophotometrically after an extraction step, providing a sensitive measure of the number of living cells. This method is widely applicable in various fields, including in vitro toxicology, high-throughput drug screening, and cell proliferation studies.
Principle of the Assay
The Neutral Red uptake assay relies on the physiological state of the cell. Viable cells actively take up the dye from the surrounding medium and concentrate it within their acidic lysosomal compartments. This process is dependent on an intact plasma membrane and a functional lysosomal proton pump. Once inside the lysosomes, the dye becomes charged and is retained. Following a brief incubation period, the cells are washed to remove any unincorporated dye. A solubilization solution is then added to extract the dye from the lysosomes, and the absorbance is measured, typically at a wavelength of 540 nm. The intensity of the color is directly proportional to the number of viable cells.
Key Experimental Parameters
The optimal conditions for Neutral Red staining can vary depending on the cell type and experimental goals. The following table summarizes the key quantitative parameters for successful staining.
| Parameter | Recommended Range/Value | Notes |
| Cell Seeding Density | 5,000 - 50,000 cells/well | For a 96-well plate. Optimal density should be determined for each cell line to ensure they are in the logarithmic growth phase during the assay. |
| Neutral Red Concentration (Working Solution) | Typically prepared by diluting a stock solution (e.g., 100X) 1:100 in cell culture medium. Final concentrations can range from 33 µg/mL to 50 µg/mL. | A 0.33% stock solution is also commonly used. It is advisable to filter the staining solution before use to remove any precipitates. |
| Incubation Time with Neutral Red | 1 - 4 hours | 2 hours is often sufficient. Longer incubation times may be necessary for cells with lower metabolic activity, but prolonged exposure can be cytotoxic. |
| Wavelength for Absorbance Measurement | 540 nm | A reference wavelength of 690 nm can be used to subtract background absorbance from the multiwell plate. |
Experimental Protocols
Reagent Preparation
-
100X Neutral Red Staining Solution: Prepare a stock solution of Neutral Red dye. For example, a 4 mg/mL solution can be made by dissolving 40 mg of Neutral Red in 10 mL of PBS. Store protected from light.
-
1X Neutral Red Staining Solution: Immediately before use, dilute the 100X stock solution 1:100 in pre-warmed cell culture medium. Do not store the 1X solution.
-
10X Washing Solution: A 10X concentrated washing solution, often PBS-based, may be provided in commercial kits. Dilute to 1X with deionized water before use.
-
Destain/Solubilization Solution: A common formulation is 50% ethanol, 49% ultrapure water, and 1% glacial acetic acid. This solution lyses the cells and solubilizes the incorporated dye.
Protocol for Adherent Cells
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-20,000 cells per well in 200 µL of culture medium. Incubate overnight to allow for cell attachment and recovery.
-
Compound Treatment (Optional): If performing a cytotoxicity assay, remove the medium and add fresh medium containing the test compounds at various concentrations. Incubate for the desired exposure time (e.g., 24-72 hours).
-
Staining: Remove the culture medium and add 100 µL of the 1X Neutral Red Staining Solution to each well.
-
Incubation: Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator.
-
Washing: Carefully remove the staining solution and wash the cells with 150 µL of a suitable wash buffer like PBS to remove unincorporated dye.
-
Destaining: Add 150 µL of the Destain/Solubilization Solution to each well.
-
Quantification: Shake the plate for at least 10 minutes on a plate shaker to ensure complete solubilization of the dye. Measure the absorbance at 540 nm using a microplate reader.
Protocol for Suspension Cells
For suspension cells, centrifugation steps are required before each reagent change.
-
Cell Seeding: Seed cells in a 96-well round-bottom plate at the desired density.
-
Compound Treatment (Optional): Add test compounds and incubate as required.
-
Staining: Centrifuge the plate to pellet the cells. Carefully remove the supernatant and add the 1X Neutral Red Staining Solution. Resuspend the cells gently and incubate.
-
Washing: Centrifuge the plate, remove the staining solution, and wash the cell pellet with a wash buffer.
-
Destaining: Centrifuge the plate, remove the wash buffer, and add the Destain/Solubilization Solution.
-
Quantification: Resuspend the cells in the destain solution and measure the absorbance at 540 nm.
Diagrams
Caption: Experimental workflow for the Neutral Red cell viability assay.
Caption: Mechanism of Neutral Red uptake and accumulation in viable cells.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Background/Variation | Incomplete removal of Neutral Red solution. | Ensure thorough washing of the cell monolayer. Use a multichannel pipette for consistent aspiration. |
| Precipitation of Neutral Red dye. | Filter the Neutral Red stock solution before preparing the working solution. Prepare the staining solution fresh for each experiment. | |
| Low Signal | Low cell number or viability. | Optimize cell seeding density. Ensure cells are healthy and in the logarithmic growth phase. |
| Insufficient incubation time. | Increase the incubation time with Neutral Red, up to 4 hours. | |
| Cytotoxicity from the Dye | Neutral Red concentration is too high or incubation is too long. | Reduce the concentration of Neutral Red or shorten the incubation period. |
References
Illuminating Cellular Landscapes: New Red Application in Fixed Tissue Samples
Application Notes
Introduction
Researchers, scientists, and drug development professionals constantly seek more sensitive and robust tools to visualize cellular processes within the complex environment of fixed tissues. A significant challenge in fluorescence microscopy of formalin-fixed paraffin-embedded (FFPE) tissues is the inherent autofluorescence, which is often most pronounced in the red spectrum, obscuring signals from traditional red fluorophores.[1][2] To address this, we introduce "New Red," a next-generation fluorescent probe designed for superior performance in fixed tissue applications.
"this compound" represents a breakthrough in fluorescent dye technology, offering a combination of high quantum yield, exceptional photostability, and red-shifted emission, making it an ideal choice for immunofluorescence (IF), immunohistochemistry (IHC), and fluorescence in situ hybridization (FISH).[3][4] Its unique properties provide a significantly improved signal-to-noise ratio, enabling clearer and more precise localization of biological targets. This allows for more reliable and reproducible results in both basic research and clinical diagnostics.
Key Advantages of this compound
-
Exceptional Brightness: "this compound" exhibits a quantum yield approaching 30% in the red emission region, a significant improvement over traditional red dyes that often have quantum yields of only 1%.[3] This leads to a brighter signal and the ability to detect low-abundance targets.
-
Superior Photostability: Engineered for high photostability, "this compound" resists photobleaching during prolonged imaging sessions and repeated exposures, which is crucial for 3D imaging and time-lapse studies.
-
Reduced Autofluorescence Interference: With its far-red emission, "this compound" helps to circumvent the endogenous autofluorescence commonly found in FFPE tissues, which is more prominent in the green and yellow channels.
-
Versatility: "this compound" can be conjugated to antibodies, nucleic acid probes, and other biomolecules, making it suitable for a wide range of applications in fixed tissue analysis.
Applications
The enhanced properties of "this compound" make it highly suitable for a variety of applications, including:
-
Multiplex Immunofluorescence: Enables the simultaneous detection of multiple protein targets in a single tissue section with minimal spectral overlap.
-
Low-Abundance Protein Detection: Its high brightness allows for the visualization of proteins that are expressed at low levels.
-
Gene Expression Analysis: In FISH applications, "this compound" provides the sensitivity needed to detect and localize specific RNA transcripts within the cellular context.
-
Co-localization Studies: The sharp and bright signal of "this compound" facilitates precise co-localization analysis of different biomolecules.
Data Presentation
Photophysical Properties Comparison
| Property | This compound | Conventional Red Dyes (e.g., TRITC) |
| Excitation Maximum | ~650 nm | ~550 nm |
| Emission Maximum | ~670 nm | ~575 nm |
| Quantum Yield | ~30% | 1-5% |
| Photostability | High | Moderate to Low |
| Susceptibility to Autofluorescence | Low | High |
Experimental Protocols
I. Immunofluorescence (IF) Staining of FFPE Tissue Sections with "this compound"
This protocol provides a general guideline for immunofluorescent staining of FFPE tissue sections using "this compound" conjugated secondary antibodies. Optimization may be required for specific tissues and primary antibodies.
Materials:
-
FFPE tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)
-
Wash Buffer (PBS with 0.1% Tween-20)
-
Blocking Buffer (e.g., 5% Normal Goat Serum in PBS)
-
Primary Antibody (specific to the target antigen)
-
"this compound" conjugated Secondary Antibody
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
-
(Optional) Autofluorescence Quenching Kit (e.g., TrueVIEW™)
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in Xylene: 2 x 5 minutes.
-
Immerse in 100% Ethanol: 2 x 3 minutes.
-
Immerse in 95% Ethanol: 1 x 3 minutes.
-
Immerse in 70% Ethanol: 1 x 3 minutes.
-
Rinse with deionized water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by incubating slides in Antigen Retrieval Buffer at 95-100°C for 20-30 minutes.
-
Allow slides to cool to room temperature.
-
Rinse with deionized water and then with Wash Buffer.
-
-
(Optional) Autofluorescence Quenching:
-
If high autofluorescence is expected, treat the sections with a commercial autofluorescence quenching reagent according to the manufacturer's instructions. Alternatively, treat with 0.1% Sudan Black B in 70% ethanol for 10-20 minutes, followed by extensive washing.
-
-
Blocking:
-
Incubate sections with Blocking Buffer for 1 hour at room temperature to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in Blocking Buffer.
-
Incubate sections with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash slides with Wash Buffer: 3 x 5 minutes.
-
-
Secondary Antibody Incubation:
-
Dilute the "this compound" conjugated secondary antibody in Blocking Buffer.
-
Incubate sections with the diluted secondary antibody for 1 hour at room temperature, protected from light.
-
-
Washing:
-
Wash slides with Wash Buffer: 3 x 5 minutes, protected from light.
-
-
Counterstaining:
-
Incubate sections with a nuclear counterstain (e.g., DAPI) for 5-10 minutes.
-
Rinse briefly with Wash Buffer.
-
-
Mounting:
-
Mount coverslips using an antifade mounting medium.
-
Seal the edges of the coverslip with nail polish.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with appropriate filter sets for "this compound" and the counterstain.
-
II. Fluorescence In Situ Hybridization (FISH) with "this compound" Labeled Probes
This protocol outlines the use of "this compound" labeled oligonucleotide probes for the detection of RNA in FFPE tissue sections.
Materials:
-
FFPE tissue sections on charged slides
-
Deparaffinization and rehydration reagents (as in IF protocol)
-
Proteinase K
-
Hybridization Buffer
-
"this compound" labeled FISH probes
-
Wash Buffers (e.g., SSC buffers of varying concentrations)
-
Nuclear Counterstain (e.g., DAPI)
-
Antifade Mounting Medium
Procedure:
-
Deparaffinization and Rehydration:
-
Follow the same procedure as in the IF protocol.
-
-
Permeabilization:
-
Incubate sections with Proteinase K at 37°C for 10-15 minutes. The concentration and incubation time should be optimized for the tissue type.
-
Wash with PBS.
-
-
Hybridization:
-
Apply the "this compound" labeled FISH probes diluted in Hybridization Buffer to the tissue section.
-
Cover with a coverslip and seal to prevent evaporation.
-
Denature the probe and target RNA by heating at 75-80°C for 5-10 minutes.
-
Hybridize overnight at 37°C in a humidified chamber.
-
-
Post-Hybridization Washes:
-
Carefully remove the coverslip.
-
Perform stringent washes with pre-warmed wash buffers (e.g., 0.5x SSC) to remove non-specifically bound probes.
-
-
Counterstaining and Mounting:
-
Follow the same procedure as in the IF protocol.
-
-
Imaging:
-
Visualize the FISH signal using a fluorescence microscope.
-
Visualizations
Caption: A generic signaling pathway that can be investigated using "this compound" to detect key protein components.
Caption: The experimental workflow for immunofluorescence staining of fixed tissues using "this compound".
Caption: The logical relationship between challenges in fixed tissue imaging and the solutions provided by "this compound".
References
- 1. Visikol® - Blog Post: Causes for Autofluorescence and Techniques to Address it for Fluorescent Tissue Imaging | Visikol [visikol.com]
- 2. benchchem.com [benchchem.com]
- 3. Chemists create red fluorescent dyes that may enable clearer biomedical imaging – MIT Department of Chemistry [chemistry.mit.edu]
- 4. scienmag.com [scienmag.com]
Application Notes and Protocols for Multiplex Imaging with a Red Fluorophore and GFP
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on performing multiplex fluorescence imaging using a generic red fluorophore, herein referred to as "New Red," in conjunction with Green Fluorescent Protein (GFP).
Introduction to Multiplex Imaging with "this compound" and GFP
Multiplex fluorescence microscopy allows for the simultaneous visualization of multiple molecular species within a single sample, providing critical insights into protein localization, interaction, and cellular dynamics. The combination of a red-shifted fluorescent dye with Green Fluorescent Protein (GFP) is a common and effective strategy for two-color imaging.[1][2] GFP, a protein from the jellyfish Aequorea victoria, and its variants are widely used as genetically encoded reporters.[3][4] Red fluorescent proteins and dyes offer significant advantages for multiplexing, including reduced phototoxicity and deeper tissue penetration associated with longer wavelength excitation light.[1]
This document outlines the essential spectral considerations, a detailed protocol for immunofluorescence staining, and illustrates a potential experimental workflow and a relevant signaling pathway.
Spectral Properties and Considerations
Successful multiplex imaging hinges on the selection of fluorophores with minimal spectral overlap. Enhanced Green Fluorescent Protein (EGFP), a common variant of GFP, is optimally excited by a 488 nm laser line and has an emission peak around 509 nm. For successful two-color imaging with GFP, an ideal red fluorophore should be efficiently excited by a longer wavelength laser (e.g., 561 nm) and have an emission spectrum that is well-separated from that of GFP.
Table 1: Spectral Characteristics of EGFP and a Representative "this compound" Fluorophore
| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Recommended Laser Line (nm) | Recommended Emission Filter |
| EGFP | 488 | 509 | 488 | 525/50 nm bandpass |
| "this compound" | ~560 | ~585 | 561 | 600/50 nm bandpass |
Note: The spectral properties for "this compound" are representative of a typical red fluorophore suitable for multiplexing with GFP, such as pHrodo Red, which has an excitation peak at 560 nm and an emission peak at 585 nm.
Experimental Workflow for Multiplex Immunofluorescence
The following diagram outlines the key steps for performing a multiplex immunofluorescence experiment to visualize a GFP-tagged protein and a second target protein labeled with "this compound".
Detailed Protocol for Multiplex Immunofluorescence Staining
This protocol provides a step-by-step guide for co-localizing a GFP-tagged protein with another protein of interest using a "this compound" conjugated secondary antibody.
Materials:
-
Cells expressing a GFP-fusion protein grown on coverslips
-
Phosphate-Buffered Saline (PBS)
-
Fixation Buffer: 4% Paraformaldehyde (PFA) in PBS
-
Permeabilization Buffer: 0.1% Triton X-100 in PBS
-
Blocking Buffer: 1% Bovine Serum Albumin (BSA) or 5% Normal Goat Serum in PBS
-
Primary antibody specific to the second target protein
-
"this compound" conjugated secondary antibody (e.g., Goat anti-Mouse IgG, "this compound")
-
Nuclear stain (optional, e.g., DAPI)
-
Mounting medium
-
Humidified chamber
Procedure:
-
Cell Culture and Preparation:
-
Culture cells expressing the GFP-fusion protein on sterile glass coverslips to the desired confluency.
-
-
Fixation:
-
Gently wash the cells three times with PBS.
-
Fix the cells with 4% PFA in PBS for 15-20 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber to reduce non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody against the second target protein in Blocking Buffer to its optimal concentration.
-
Incubate the coverslips with the primary antibody solution for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.
-
-
Washing:
-
Wash the cells three times with PBS for 5 minutes each to remove unbound primary antibody.
-
-
Secondary Antibody Incubation:
-
Dilute the "this compound" conjugated secondary antibody in Blocking Buffer.
-
Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature in the dark.
-
-
Nuclear Staining (Optional):
-
If desired, incubate with a nuclear stain like DAPI (1 µg/mL in PBS) for 10 minutes.
-
Wash three times with PBS.
-
-
Mounting:
-
Briefly rinse the coverslips with deionized water.
-
Mount the coverslips onto glass slides using an appropriate mounting medium.
-
Seal the edges of the coverslip with nail polish and allow it to dry.
-
-
Imaging:
-
Image the samples using a confocal or widefield fluorescence microscope equipped with the appropriate lasers and filters for GFP and "this compound".
-
Acquire images sequentially for each channel to minimize spectral bleed-through.
-
Application Example: Visualizing a Signaling Pathway
Multiplex imaging with GFP and "this compound" can be applied to study various cellular processes, such as the activation of a signaling pathway. For instance, one could visualize a GFP-tagged transcription factor that translocates to the nucleus upon the phosphorylation of a receptor, which is detected with a "this compound" labeled antibody.
In this diagram, the activated (phosphorylated) receptor can be targeted with a primary antibody and visualized with a "this compound" secondary antibody, while the localization of the transcription factor is tracked via its GFP tag.
Troubleshooting and Best Practices
-
Spectral Bleed-through: To minimize crosstalk between channels, use narrow bandpass emission filters and perform sequential scanning.
-
Photobleaching: Limit the exposure time to excitation light and use an anti-fade mounting medium.
-
Antibody Specificity: Validate primary antibodies to ensure they specifically recognize the target protein. Run appropriate controls, including secondary antibody only controls, to check for non-specific binding.
-
Signal Balance: Adjust laser power and detector gain for each channel to obtain balanced signal intensities.
By following these guidelines and protocols, researchers can effectively utilize "this compound" and GFP for high-quality multiplex imaging to advance their studies in cell biology and drug discovery.
References
- 1. Red fluorescent proteins (RFPs) and RFP-based biosensors for neuronal imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multicolor Microscopy: The Importance of Multiplexing | Learn & Share | Leica Microsystems [leica-microsystems.com]
- 3. Green fluorescent protein - Wikipedia [en.wikipedia.org]
- 4. molbiolcell.org [molbiolcell.org]
Revolutionizing Multiplex Flow Cytometry: The NovaRed Protocol for Enhanced Cellular Analysis
For Immediate Release
A novel protocol, termed the NovaRed Protocol, has been developed to leverage the next generation of red fluorochromes, offering researchers, scientists, and drug development professionals a powerful tool for high-parameter flow cytometry. This protocol, in conjunction with newly developed StarBright Red dyes, provides enhanced brightness, photostability, and minimal spillover, enabling more precise and reproducible cellular analysis. This application note provides detailed methodologies for the NovaRed Protocol, summarizes the characteristics of these advanced red dyes, and illustrates key experimental workflows.
Introduction to the NovaRed Protocol
The NovaRed Protocol is a comprehensive workflow designed to optimize the use of novel red fluorescent dyes in multicolor flow cytometry. Traditional flow cytometry panels have often been limited by the spectral overlap and lower photostability of conventional red fluorochromes. The NovaRed Protocol addresses these limitations by incorporating recently developed dyes with narrow excitation and emission profiles, allowing for their seamless integration into complex, high-parameter experiments without the need for special buffers.[1][2] This protocol is compatible with most common flow cytometers, including both conventional and spectral analyzers.[1]
The core of the NovaRed Protocol is the utilization of advanced red dyes, such as the StarBright Red series, which are fluorescent nanoparticles designed for exceptional brightness and precise resolution.[1] These dyes are engineered to be highly stable, resistant to photobleaching, and show minimal lot-to-lot variation, ensuring consistent and reproducible results.[1]
Key Advantages of the NovaRed Protocol
-
Enhanced Brightness: The new generation of red dyes provides superior brightness, enabling the clear identification of cell populations, even those with low antigen expression.
-
Improved Photostability: These dyes are highly resistant to photobleaching, allowing for extended analysis times and consistent signal intensity.
-
Narrow Spectral Profiles: The narrow excitation and emission spectra minimize spillover into adjacent channels, simplifying panel design and data analysis.
-
Versatility: The NovaRed Protocol is adaptable for a wide range of applications, including immunophenotyping, cell cycle analysis, and cell proliferation assays.
-
Compatibility: The protocol and associated dyes are compatible with standard flow cytometry instruments and experimental workflows.
Quantitative Data Summary
The following table summarizes the spectral properties of the new StarBright Red dyes utilized in the NovaRed Protocol, facilitating their integration into multicolor panel design.
| Fluorochrome | Excitation Max (nm) | Emission Max (nm) | Relative Brightness |
| StarBright Red 670 | 650 | 666 | Very High |
| StarBright Red 715 | 638 | 712 | Exceptional |
| StarBright Red 775 | 653 | 778 | High |
| StarBright Red 815 | 654 | 811 | Moderate |
Data compiled from publicly available information. Relative brightness is a qualitative assessment and can vary depending on the instrument and experimental conditions.
Experimental Protocols
NovaRed Protocol for Immunophenotyping
This protocol describes the staining of cell surface markers on human peripheral blood mononuclear cells (PBMCs) using a StarBright Red-conjugated antibody.
Materials:
-
StarBright Red-conjugated primary antibody (e.g., CD4-StarBright Red 670)
-
Freshly isolated or cryopreserved PBMCs
-
Flow Cytometry Staining Buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc block (optional, to reduce non-specific binding)
-
Flow cytometry tubes
-
Centrifuge
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Start with a single-cell suspension of PBMCs at a concentration of 1 x 10^7 cells/mL in Flow Cytometry Staining Buffer.
-
-
Fc Receptor Blocking (Optional):
-
If necessary, incubate cells with an Fc blocking reagent for 10-15 minutes at 4°C to prevent non-specific antibody binding.
-
-
Antibody Staining:
-
Add the predetermined optimal concentration of the StarBright Red-conjugated primary antibody to the cell suspension.
-
Vortex gently and incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Add 2 mL of Flow Cytometry Staining Buffer to each tube and centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant.
-
Repeat the wash step twice.
-
-
Resuspension:
-
Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.
-
-
Data Acquisition:
-
Acquire the samples on a flow cytometer equipped with a red laser (e.g., 633 nm or 640 nm).
-
Set the appropriate voltage and compensation settings using unstained and single-color controls.
-
NovaRed Protocol for Cell Proliferation Analysis
This protocol outlines the use of a far-red cell proliferation dye for tracking cell divisions.
Materials:
-
CellTrace™ Far Red Cell Proliferation Kit (or equivalent)
-
Cells of interest (e.g., lymphocytes)
-
Complete culture medium
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometry tubes
-
37°C water bath or incubator
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
-
Dye Loading:
-
Prepare the dye working solution according to the manufacturer's instructions.
-
Add the dye to the cell suspension at the recommended concentration.
-
Incubate for 20 minutes at 37°C, protected from light.
-
-
Staining Quench:
-
Stop the staining reaction by adding 5 volumes of complete culture medium.
-
Incubate for 5 minutes at room temperature.
-
-
Washing:
-
Centrifuge the cells at 300 x g for 5 minutes and discard the supernatant.
-
Resuspend the cell pellet in fresh, pre-warmed complete culture medium.
-
-
Cell Culture:
-
Culture the stained cells under the desired experimental conditions to allow for proliferation.
-
-
Data Acquisition:
-
At various time points, harvest the cells and analyze them by flow cytometry.
-
Use a flow cytometer with a 633/635 nm excitation source and a bandpass filter appropriate for the dye's emission (e.g., 660/20 nm).
-
Each peak of decreasing fluorescence intensity represents a successive cell division.
-
Visualizations
Caption: NovaRed Immunophenotyping Workflow.
Caption: Principle of Tandem Dyes.
Conclusion
The NovaRed Protocol, utilizing the latest advancements in red fluorescent dye technology, offers a significant improvement for multicolor flow cytometry. The exceptional brightness, photostability, and narrow spectral properties of these new dyes empower researchers to design more complex and informative experiments. By following the detailed protocols and understanding the principles outlined in this application note, scientists can achieve higher resolution and more reliable data, ultimately accelerating research and development in cellular analysis.
References
Tracking Mitochondrial Dynamics with Red Fluorescent Probes
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Mitochondria are dynamic organelles that constantly undergo fusion and fission to maintain cellular homeostasis.[1] Alterations in these processes, collectively known as mitochondrial dynamics, are implicated in a variety of human diseases, including neurodegenerative disorders, metabolic diseases, and cancer.[1] Fluorescent probes are indispensable tools for visualizing and quantifying these dynamic changes in live cells. This document provides detailed application notes and protocols for a selection of commonly used red fluorescent dyes for tracking mitochondrial dynamics.
Overview of Red Fluorescent Mitochondrial Dyes
A variety of red fluorescent dyes are available for labeling mitochondria in living cells. The choice of dye depends on the specific application, such as long-term tracking, assessment of mitochondrial membrane potential, or compatibility with other fluorescent probes in multicolor imaging. Most of these dyes are cationic and accumulate in the negatively charged mitochondrial matrix, driven by the mitochondrial membrane potential (ΔΨm).[2][3]
Featured Dyes for Mitochondrial Dynamics
This document details the use of four prominent red fluorescent mitochondrial probes:
-
MitoTracker™ Red CMXRos : A widely used probe that is well-retained after cell fixation, making it suitable for experiments involving immunofluorescence.
-
Tetramethylrhodamine, Ethyl Ester (TMRE) : A potentiometric dye used for quantitative measurements of mitochondrial membrane potential, a key indicator of mitochondrial health.
-
MitoView™ 720 : A near-infrared dye that offers advantages for multicolor imaging due to minimal spectral overlap with common green and red fluorophores.[4]
-
MitoStatus Red : A dye designed to assess changes in mitochondrial membrane potential, particularly in the context of apoptosis.
Data Presentation: Quantitative Dye Characteristics
The following table summarizes the key quantitative data for the selected red mitochondrial dyes to facilitate comparison and experimental design.
| Feature | MitoTracker™ Red CMXRos | TMRE | MitoView™ 720 | MitoStatus Red |
| Excitation (nm) | 579 | ~549 | 720 | ~620/633 |
| Emission (nm) | 599 | ~575 | 758 | ~650 |
| Recommended Concentration | 25-500 nM | 20-100 nM | 20-200 nM | 20-200 nM |
| Incubation Time | 15-45 minutes | 15-30 minutes | ≥ 15 minutes | 15-30 minutes |
| Fixability | Yes (Formaldehyde) | No | No | No |
| Membrane Potential Dependent | Yes | Yes | Yes | Yes |
Experimental Protocols
Detailed methodologies for using each dye are provided below. These protocols are starting points and may require optimization for specific cell types and experimental conditions.
MitoTracker™ Red CMXRos Protocol
MitoTracker™ Red CMXRos is a cell-permeant dye that accumulates in mitochondria and is well-retained after fixation with aldehydes. Its chloromethyl moiety reacts with thiols on proteins in the mitochondrial matrix, leading to covalent labeling.
Protocol for Staining Live Cells for Fluorescence Microscopy
-
Prepare Staining Solution:
-
Prepare a 1 mM stock solution of MitoTracker™ Red CMXRos in anhydrous DMSO.
-
On the day of the experiment, dilute the stock solution in pre-warmed, serum-free medium or HBSS to a final working concentration of 25-500 nM.
-
-
Cell Staining:
-
Grow cells on coverslips or in imaging dishes to the desired confluency.
-
Remove the culture medium and wash the cells once with pre-warmed, serum-free medium.
-
Add the pre-warmed staining solution to the cells and incubate for 15-45 minutes at 37°C, protected from light.
-
-
Wash and Image:
-
Remove the staining solution and wash the cells twice with pre-warmed medium.
-
Replace with fresh, pre-warmed culture medium.
-
Image the cells using a fluorescence microscope with appropriate filter sets (e.g., TRITC or Texas Red).
-
Protocol for Fixation and Permeabilization (Optional)
-
After staining, wash the cells with pre-warmed PBS.
-
Fix the cells with 4% formaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
If desired, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes for subsequent immunofluorescence staining.
Caption: Workflow for staining cells with MitoTracker Red CMXRos.
TMRE (Tetramethylrhodamine, Ethyl Ester) Protocol
TMRE is a cell-permeant, cationic, red-orange fluorescent dye that accumulates in active mitochondria with intact membrane potential. The fluorescence intensity of TMRE is proportional to the mitochondrial membrane potential, making it a valuable tool for assessing mitochondrial health and function.
Protocol for Measuring Mitochondrial Membrane Potential
-
Prepare TMRE Staining Solution:
-
Prepare a 10 mM stock solution of TMRE in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed culture medium to a final working concentration of 20-100 nM. It is crucial to use the lowest concentration that gives a detectable signal to avoid quenching effects.
-
-
Cell Staining and Imaging:
-
Grow cells on glass-bottom dishes.
-
Replace the culture medium with the TMRE staining solution and incubate for 15-30 minutes at 37°C.
-
Image the cells directly in the staining solution. It is recommended to maintain the cells at 37°C on the microscope stage.
-
For control experiments, use a mitochondrial membrane potential disruptor, such as CCCP (5-10 µM), to confirm that the TMRE signal is dependent on ΔΨm.
-
Caption: Workflow for TMRE staining and membrane potential analysis.
MitoView™ 720 Protocol
MitoView™ 720 is a near-infrared fluorescent mitochondrial dye with excitation and emission maxima at 720 nm and 758 nm, respectively. Its spectral properties make it ideal for multicolor imaging with other fluorescent probes in the visible spectrum, such as GFP and RFP, with minimal bleed-through. Staining is dependent on mitochondrial membrane potential.
Protocol for Live-Cell Staining
-
Prepare Staining Solution:
-
Prepare a 200 µM stock solution by dissolving one 50 µg vial of lyophilized dye in anhydrous DMSO.
-
Dilute the stock solution in pre-warmed medium to a final working concentration of 20-200 nM. The optimal concentration may vary by cell type.
-
-
Cell Staining and Imaging:
-
For adherent cells, remove the medium and add the pre-warmed staining solution. For suspension cells, pellet and resuspend in the staining solution.
-
Incubate for 15 minutes or longer at 37°C. Washing is not required before imaging.
-
Image using a fluorescence microscope equipped for near-infrared detection (e.g., Cy7 filter set). The dye is also bright enough to be imaged in the Cy5 channel.
-
MitoStatus Red Protocol
BD Pharmingen™ MitoStatus Red is a cationic, lipophilic dye that accumulates in the mitochondria of healthy cells. It is used to assess the inner mitochondrial membrane potential (ΔΨm) and is particularly useful for studying apoptosis, where a loss of ΔΨm is an early event.
Protocol for Flow Cytometry Analysis of Apoptosis
-
Prepare Stock Solution:
-
Reconstitute the dye powder in DMSO to a stock concentration of 0.2 mM.
-
-
Cell Preparation and Staining:
-
Induce apoptosis in your cell population using a suitable method (e.g., treatment with staurosporine or camptothecin), including a vehicle-treated control.
-
Adjust cell density to 1 x 10^6 cells/mL or less in fresh, pre-warmed culture medium.
-
Add MitoStatus Red to the cell suspension at a final concentration of 20-200 nM.
-
Incubate for 15-30 minutes at 37°C, protected from light.
-
-
Wash and Analyze:
-
Wash the cells twice with a suitable stain buffer (e.g., BD Pharmingen™ Stain Buffer).
-
Resuspend the cells in the stain buffer.
-
Analyze the cells by flow cytometry using a red laser for excitation (e.g., 633 nm) and a filter commonly used for APC or Alexa Fluor 647. A decrease in fluorescence intensity indicates mitochondrial depolarization.
-
Visualizing Mitochondrial Dynamics
Mitochondrial dynamics involve a balance between fission (division) and fusion (merging) events, which are crucial for mitochondrial quality control, distribution, and function.
Caption: Key proteins regulating mitochondrial fission and fusion.
References
New Red Labeling of Specific Proteins or Structures: Application Notes and Protocols
The ability to visualize specific proteins and structures within living cells is crucial for understanding dynamic biological processes. Red fluorescent probes offer significant advantages for live-cell imaging, including reduced phototoxicity, lower cellular autofluorescence, and deeper tissue penetration compared to their shorter-wavelength counterparts.[1] This document provides detailed application notes and protocols for three state-of-the-art methods for red fluorescent labeling: genetically encoded red fluorescent proteins (RFPs), synthetic fluorogenic probes, and chemoenzymatic tagging systems.
Application Note 1: Genetically Encoded Red Fluorescent Proteins (RFPs)
Genetically encoded RFPs are proteins that can be fused to a protein of interest at the DNA level, allowing for specific labeling within cells without the need for external dyes.[2] Recent engineering efforts have produced a new generation of RFPs with improved brightness, photostability, and monomeric properties, making them excellent tools for a wide range of imaging applications, including super-resolution microscopy.[3][4]
Featured RFPs: mScarlet3-H and Crimson
-
mScarlet3-H: A recently developed monomeric RFP with exceptional stability against heat, chemical denaturants, and oxidative stress.[5] Its robustness makes it particularly well-suited for demanding imaging techniques like correlative light and electron microscopy (CLEM) and super-resolution methods such as STED and 3D-SIM.
-
Crimson: A bright, non-aggregating RFP that is well-tolerated in neurons, making it ideal for long-term morphological labeling of delicate structures like dendritic spines and filopodia. It exhibits higher molecular brightness compared to the widely used mCherry.
Quantitative Data Comparison of Selected RFPs
| Fluorescent Protein | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Extinction Coefficient (M⁻¹cm⁻¹) | Molecular Brightness¹ | Photostability² | Oligomeric State |
| mScarlet3-H | ~555 | ~585 | 0.18 | 79,040 | 14.1 | Very High | Monomer |
| Crimson | 588 | 619 | 0.42 | 77,000 | 32.3 | High | Dimer |
| mCherry | 587 | 610 | 0.22 | 72,000 | 15.8 | Moderate | Monomer |
¹Molecular Brightness is the product of the Quantum Yield and the Extinction Coefficient. ²Photostability is a relative measure based on reported bleaching resistance under illumination.
Experimental Protocol: Expression and Imaging of RFP-Tagged Proteins
1. Plasmid Construction: a. Obtain a mammalian expression vector containing the cDNA for the desired RFP (e.g., mScarlet3-H or Crimson). b. Using standard molecular cloning techniques (e.g., restriction digest and ligation or Gibson assembly), insert the coding sequence of the protein of interest in-frame with the RFP sequence to create a fusion protein. The RFP can be fused to either the N- or C-terminus of the target protein.
2. Cell Culture and Transfection: a. Culture the mammalian cell line of choice (e.g., HeLa, HEK293) in appropriate growth medium in a glass-bottom dish suitable for microscopy. b. When cells reach 70-90% confluency, transfect them with the RFP-fusion protein plasmid using a suitable transfection reagent according to the manufacturer's instructions. c. Incubate the cells for 24-48 hours to allow for expression of the fusion protein.
3. Live-Cell Imaging: a. Replace the growth medium with pre-warmed live-cell imaging medium. b. Mount the dish on a confocal or widefield fluorescence microscope equipped with an environmental chamber to maintain physiological conditions (37°C, 5% CO₂). c. Excite the RFP using a laser line or filter set appropriate for its excitation maximum (e.g., 561 nm laser). d. Collect the emitted fluorescence using a filter set that captures the emission maximum of the RFP (e.g., 590-650 nm). e. Acquire images using the lowest possible laser power and exposure time to minimize phototoxicity.
Application Note 2: Synthetic Red Fluorogenic Probes for Cytoskeletal Labeling
Synthetic fluorescent probes that are cell-permeable and become fluorescent only upon binding to their target offer a powerful way to label specific subcellular structures in living cells with high signal-to-noise. Silicon-rhodamine (SiR) dyes are a class of far-red, cell-permeable fluorophores that have been conjugated to ligands for specific cellular targets, such as the cytoskeleton.
Featured Probes: SiR-actin and SiR-tubulin
-
SiR-actin: A probe based on the actin-binding natural product jasplakinolide conjugated to SiR. It specifically binds to filamentous actin (F-actin) in living cells.
-
SiR-tubulin: A probe consisting of the microtubule-binding drug docetaxel linked to SiR. It allows for the visualization of microtubules in live cells.
These probes are fluorogenic, meaning their fluorescence intensity increases significantly upon binding to their respective targets, thus reducing background from unbound probes. They are also compatible with super-resolution microscopy techniques like STED and SIM.
Quantitative Data for SiR-based Probes
| Probe | Excitation Max (nm) | Emission Max (nm) | Target | Recommended Concentration |
| SiR-actin | 652 | 674 | F-actin | 100 nM - 1 µM |
| SiR-tubulin | 652 | 674 | Microtubules | 100 nM - 1 µM |
Experimental Protocol: Live-Cell Staining with SiR Probes
1. Reagent Preparation: a. Prepare a 1 mM stock solution of the SiR probe (SiR-actin or SiR-tubulin) in DMSO. b. For working solutions, dilute the stock solution in pre-warmed cell culture medium to a final concentration of 100 nM to 1 µM. The optimal concentration may need to be determined empirically for different cell types.
2. Cell Staining: a. Culture cells on glass-bottom dishes to the desired confluency. b. Remove the existing culture medium and replace it with the medium containing the SiR probe. c. Incubate the cells for 1-4 hours at 37°C in a CO₂ incubator. For some cell types, co-incubation with a broad-spectrum efflux pump inhibitor like verapamil (10 µM) can improve staining.
3. Imaging: a. After incubation, the cells can be imaged directly without washing. b. Use a fluorescence microscope with a filter set appropriate for Cy5 (e.g., excitation 640/30 nm, emission 690/50 nm). c. Acquire images, keeping in mind that prolonged exposure to the probe, especially at higher concentrations, may affect cytoskeletal dynamics.
Application Note 3: Chemoenzymatic Labeling using Self-Labeling Tags
Chemoenzymatic labeling systems combine the genetic specificity of protein tags with the versatility of synthetic fluorescent dyes. Self-labeling tags like SNAP-tag and HaloTag are enzymes that have been engineered to covalently react with specific, cell-permeable substrates. By conjugating a red fluorescent dye to the appropriate substrate, a protein of interest fused to the tag can be specifically labeled in living cells.
Featured System: SNAP-tag with Red Fluorescent Substrates
-
SNAP-tag: A 20 kDa protein derived from human O⁶-alkylguanine-DNA alkyltransferase that covalently reacts with benzylguanine (BG) derivatives.
-
Red Fluorescent BG Substrates: A variety of red fluorescent dyes, such as TMR-Star and SiR, are commercially available conjugated to BG, allowing for the labeling of SNAP-tag fusion proteins in the red spectral range.
This system offers high specificity and the flexibility to use a wide range of fluorescent dyes with different photophysical properties.
Quantitative Data for a Representative Red SNAP-tag Substrate
| Substrate | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (QY) | Extinction Coefficient (M⁻¹cm⁻¹) |
| SiR-BG | 645 | 661 | 0.39 | 100,000 |
Experimental Protocol: SNAP-tag Labeling in Live Cells
1. Reagent Preparation and Cell Transfection: a. Construct a plasmid encoding the protein of interest fused to the SNAP-tag. b. Transfect the desired cell line with the SNAP-tag fusion construct and culture for 24-48 hours to allow for protein expression. c. Prepare a stock solution (e.g., 0.6-1 mM) of the red fluorescent SNAP-tag substrate (e.g., SNAP-Cell TMR-Star or SiR-BG) in DMSO.
2. Labeling of Live Cells: a. Dilute the SNAP-tag substrate stock solution in pre-warmed complete cell culture medium to a final concentration of 1-5 µM. b. Replace the medium on the cells with the labeling medium. c. Incubate the cells for 30 minutes at 37°C in a CO₂ incubator.
3. Washing and Imaging: a. Remove the labeling medium and wash the cells three times with pre-warmed culture medium. b. After the final wash, add fresh medium and incubate for an additional 30 minutes to allow any unbound substrate to diffuse out of the cells. c. Image the cells using the appropriate filter set for the chosen red fluorescent dye.
Visualizations
References
- 1. keio.elsevierpure.com [keio.elsevierpure.com]
- 2. E2-Crimson :: Fluorescent Protein Database [fpbase.org]
- 3. Recent advances in Si-rhodamine-based fluorescent probes for live-cell imaging. | Semantic Scholar [semanticscholar.org]
- 4. Quantitative comparison of fluorescent proteins using protein nanocages in live cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A highly stable monomeric red fluorescent protein for advanced microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nile Red in Combination with Other Fluorescent Probes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nile Red is a versatile and highly sensitive fluorescent probe renowned for its application in lipid biology.[1][2][3] Its unique solvatochromic properties, where its fluorescence emission spectrum shifts depending on the hydrophobicity of its environment, make it an invaluable tool for visualizing and quantifying intracellular lipid droplets.[2][4] In a lipid-rich environment, Nile Red exhibits strong yellow-gold fluorescence, while in more polar environments like aqueous media, its fluorescence is minimal. This characteristic allows for high-contrast imaging of lipid-rich structures within cells.
These application notes provide detailed protocols for the use of Nile Red in conjunction with other fluorescent probes to enable multi-color imaging of various cellular components and processes. By carefully selecting companion probes with distinct spectral properties, researchers can simultaneously visualize lipid droplets alongside nuclei, mitochondria, lysosomes, and other organelles, providing deeper insights into cellular function and dynamics.
Spectral Properties of Nile Red
The excitation and emission maxima of Nile Red are highly dependent on the solvent polarity. This property is crucial when designing multi-color fluorescence imaging experiments to avoid spectral overlap with other fluorophores.
| Environment | Excitation Maximum (nm) | Emission Maximum (nm) | Observed Color |
| Triglycerides (Neutral Lipids) | ~515 | ~585 | Yellow-Orange |
| Phospholipids (Polar Lipids) | ~554 | ~638 | Red |
| Methanol | 552 | 636 | Red |
| Dioxane | 460 | - | - |
Data compiled from multiple sources.
General Workflow for Co-staining with Nile Red
The following diagram outlines a general workflow for co-staining experiments involving Nile Red and a secondary fluorescent probe.
Caption: General experimental workflow for co-staining cells with Nile Red and another fluorescent probe.
Application Note 1: Co-staining of Lipid Droplets and Nuclei
This protocol describes the simultaneous visualization of intracellular lipid droplets and the nucleus using Nile Red and a nuclear counterstain such as Hoechst 33342 or DAPI. This combination is fundamental for studies investigating the spatial relationship between these two organelles, particularly in the context of metabolic diseases and cancer.
Compatible Probes:
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Filter Set |
| Nile Red (Lipid Droplets) | 450-500 | >528 | FITC/GFP |
| Hoechst 33342 (Nuclei) | ~350 | ~461 | DAPI |
| DAPI (Nuclei) | ~358 | ~461 | DAPI |
Experimental Protocol:
Materials:
-
Live or fixed cells cultured on coverslips or imaging plates
-
Nile Red stock solution (1 mg/mL in DMSO)
-
Hoechst 33342 or DAPI stock solution (e.g., 1 mg/mL in water)
-
Phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS)
-
Cell culture medium
-
Fixative (e.g., 4% paraformaldehyde in PBS), if applicable
Protocol for Live Cell Imaging:
-
Cell Preparation:
-
Seed cells on a suitable imaging vessel and culture until they reach the desired confluency.
-
Treat cells with experimental compounds as required.
-
-
Staining:
-
Prepare a working solution of Hoechst 33342 (1-5 µg/mL) in cell culture medium.
-
Incubate cells with the Hoechst 33342 working solution for 10-20 minutes at 37°C.
-
Wash the cells twice with pre-warmed PBS or HBSS.
-
Prepare a Nile Red working solution of 200-1000 nM in cell culture medium or HBSS.
-
Incubate the cells with the Nile Red working solution for 5-15 minutes at room temperature or 37°C, protected from light.
-
-
Imaging:
-
Gently wash the cells twice with PBS or HBSS to remove excess stain.
-
Add fresh medium or PBS to the cells for imaging.
-
Image the cells immediately using a fluorescence microscope equipped with appropriate filter sets for DAPI (for Hoechst/DAPI) and FITC/GFP (for Nile Red's yellow-gold emission).
-
Protocol for Fixed Cell Imaging:
-
Fixation:
-
Wash cells with PBS.
-
Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Staining:
-
Incubate the fixed cells with the Nile Red working solution (100-1000 nM in PBS) for 15-30 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
Incubate with Hoechst 33342 or DAPI working solution (1-5 µg/mL in PBS) for 10 minutes.
-
Wash the cells once with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with DAPI and FITC/GFP filter sets.
-
Caption: Workflow for co-staining lipid droplets and nuclei.
Application Note 2: Simultaneous Visualization of Lipid Droplets and Lysosomes
Investigating the interplay between lipid droplets and lysosomes is crucial for understanding lipid metabolism and cellular degradation pathways. This protocol outlines the use of Nile Red with a lysosome-specific probe.
Compatible Probes:
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Filter Set |
| Nile Red (Lipid Droplets) | 450-500 | >528 | FITC/GFP |
| LysoTracker™ Probes | Varies (e.g., Green, Red) | Varies | Select based on spectral non-overlap |
| NIM-7 | 450 (yellow em.) / 430 (red em.) | Yellow / Red | Custom |
Note: The NIM-7 probe allows for simultaneous labeling of lipid droplets (yellow fluorescence) and lysosomes (red fluorescence) with different excitation and detection channels.
Experimental Protocol (using LysoTracker™ Red):
Materials:
-
Live cells
-
Nile Red stock solution (1 mg/mL in DMSO)
-
LysoTracker™ Red DND-99 (1 mM in DMSO)
-
HBSS or other suitable buffer
Protocol:
-
Cell Preparation:
-
Culture cells to the desired confluency in an imaging-compatible vessel.
-
-
Staining:
-
Prepare a working solution of LysoTracker™ Red (typically 50-75 nM) in pre-warmed cell culture medium.
-
Incubate cells with the LysoTracker™ Red working solution for 30 minutes at 37°C.
-
Wash the cells twice with pre-warmed HBSS.
-
Prepare a Nile Red working solution (200-1000 nM) in HBSS.
-
Incubate cells with the Nile Red working solution for 5-10 minutes at 37°C, protected from light.
-
-
Imaging:
-
Wash cells twice with HBSS.
-
Add fresh HBSS or medium for imaging.
-
Acquire images promptly using appropriate filter sets for Texas Red (for LysoTracker™ Red) and FITC/GFP (for Nile Red).
-
Caption: Sequential staining workflow for lysosomes and lipid droplets.
Application Note 3: Co-localization Studies with BODIPY™ Dyes
BODIPY™ dyes are a class of fluorescent probes often used for lipid staining. Co-localization studies with Nile Red can confirm the identity of lipid droplets. BODIPY 493/503 is a common choice for this purpose.
Compatible Probes:
| Probe Name | Excitation Max (nm) | Emission Max (nm) | Filter Set |
| Nile Red (Lipid Droplets) | 515-560 | >590 | Texas Red |
| BODIPY™ 493/503 (Neutral Lipids) | ~493 | ~503 | FITC/GFP |
Note: For co-localization, it is often better to use the red fluorescence of Nile Red to separate it spectrally from the green fluorescence of BODIPY 493/503.
Experimental Protocol:
Materials:
-
Live or fixed cells
-
Nile Red stock solution (1 mg/mL in DMSO)
-
BODIPY™ 493/503 stock solution (e.g., 1 mg/mL in ethanol or DMSO)
-
PBS or HBSS
Protocol:
-
Cell Preparation:
-
Prepare cells as described in previous protocols.
-
-
Staining:
-
Prepare a working solution containing both Nile Red (e.g., 500 nM) and BODIPY™ 493/503 (e.g., 1 µg/mL) in PBS or HBSS.
-
Incubate cells with the combined staining solution for 15-30 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS.
-
Image the cells using a fluorescence microscope with filter sets appropriate for FITC/GFP (BODIPY 493/503) and Texas Red (Nile Red).
-
Co-localization can be quantified using image analysis software.
-
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting High Background with New Red Staining
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues encountered during experiments using New Red staining. The following information is designed to help you identify the cause of high background and other staining problems and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of high background staining in immunohistochemistry (IHC)?
High background staining can obscure the specific signal, making it difficult to interpret the results. The most common causes include:
-
Non-specific binding of antibodies: Both primary and secondary antibodies can bind to unintended targets in the tissue.[1][2] Polyclonal antibodies, in particular, may have a higher tendency for non-specific binding.[2]
-
Endogenous enzyme activity: Tissues can contain endogenous enzymes, such as peroxidases or alkaline phosphatase, that react with the substrate, leading to false positive staining.[3][4]
-
Issues with blocking: Insufficient or inappropriate blocking can leave non-specific sites available for antibody binding.
-
Problems with reagents: High antibody concentrations, expired reagents, or incompatible buffers can all contribute to high background.
-
Tissue preparation artifacts: Tissues that have dried out during the staining process or have been improperly fixed can exhibit increased background.
Q2: My entire tissue section is showing a reddish background. How can I fix this?
This is a classic sign of high background staining. Here are several troubleshooting steps you can take:
-
Optimize Antibody Concentrations: High concentrations of primary or secondary antibodies are a frequent cause of high background. It is crucial to titrate your antibodies to find the optimal dilution that provides a strong specific signal with minimal background.
-
Check Blocking Steps: Ensure you are using the correct blocking serum. The serum should be from the same species as the host of the secondary antibody. Increasing the blocking time or the concentration of the blocking agent can also help.
-
Endogenous Enzyme Quenching: If you are using a horseradish peroxidase (HRP)-based detection system, endogenous peroxidase activity in tissues like the kidney or liver can cause background. Treat your slides with a hydrogen peroxide (H2O2) solution to block this activity. For alkaline phosphatase (AP) systems, levamisole can be used to block endogenous AP.
-
Secondary Antibody Control: To determine if the secondary antibody is the source of the background, run a control experiment where the primary antibody is omitted. If you still see staining, the secondary antibody is likely binding non-specifically.
Troubleshooting Guides
Problem 1: High Background Staining
High background staining can manifest as a general reddish haze across the entire tissue section or as non-specific staining in areas where the target antigen is not expected to be present.
| Potential Cause | Recommended Solution |
| Primary antibody concentration too high | Perform a titration experiment to determine the optimal antibody dilution. Start with the manufacturer's recommended dilution and test a range of higher dilutions (e.g., 1:100, 1:200, 1:500). |
| Secondary antibody concentration too high | Titrate the secondary antibody to its optimal concentration. |
| Non-specific binding of antibodies | Use a blocking serum from the same species as the secondary antibody host. Increase blocking time or use a different blocking reagent like bovine serum albumin (BSA). |
| Endogenous peroxidase activity (for HRP systems) | Incubate slides in 3% hydrogen peroxide (H2O2) in methanol or water before the primary antibody incubation to quench endogenous peroxidase activity. |
| Endogenous alkaline phosphatase activity (for AP systems) | Add levamisole to the substrate solution to block endogenous alkaline phosphatase activity. Note that intestinal AP may not be blocked by levamisole. |
| Tissue drying out | Ensure the tissue sections remain covered in buffer at all stages of the staining protocol. Use a humidified chamber for incubations. |
| Incomplete deparaffinization | Use fresh xylene and ensure complete removal of paraffin from the tissue sections. |
Experimental Protocols
Protocol: Titration of Primary Antibody
This protocol helps determine the optimal dilution of a primary antibody to reduce background staining.
-
Prepare a series of slides with your tissue sections.
-
Follow your standard IHC protocol for deparaffinization, rehydration, and antigen retrieval.
-
Prepare a range of dilutions for your primary antibody in a suitable antibody diluent (e.g., 1:50, 1:100, 1:200, 1:500, 1:1000).
-
Apply each dilution to a separate slide and incubate according to your protocol.
-
Include a negative control slide where the primary antibody is omitted.
-
Proceed with the secondary antibody and detection steps as usual.
-
Evaluate the slides microscopically to identify the dilution that gives the best signal-to-noise ratio.
Protocol: Endogenous Peroxidase Quenching
This step is crucial when using an HRP-conjugated secondary antibody.
-
After rehydration of the tissue sections, wash the slides in a buffer solution (e.g., PBS).
-
Prepare a 3% hydrogen peroxide solution in methanol or distilled water.
-
Incubate the slides in the hydrogen peroxide solution for 10-15 minutes at room temperature.
-
Rinse the slides thoroughly with buffer.
-
Proceed with the blocking step and primary antibody incubation.
Visualizations
Caption: A simplified workflow for a typical immunohistochemistry experiment.
Caption: A logical diagram for troubleshooting high background staining.
References
New Red Signal-to-Noise Ratio Optimization: A Technical Support Center
Welcome to the technical support center for optimizing the signal-to-noise ratio of the New Red fluorescent probe. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and refine their experimental protocols for optimal results.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of a low signal-to-noise ratio with the this compound probe?
A low signal-to-noise ratio (S/N) is a common issue in fluorescence microscopy that can obscure results. The primary causes can be categorized into two main areas: weak specific signal and high background fluorescence. A weak signal may result from issues with the antibody, the fluorophore itself, or the imaging setup.[1] High background can stem from non-specific antibody binding, autofluorescence, or issues with sample preparation.[2][3]
Q2: How can I determine the optimal concentration for my this compound conjugated antibody?
Using an incorrect antibody concentration is a frequent cause of poor signal quality. Too low a concentration will result in a weak signal, while an excessive concentration can lead to high background, making it difficult to distinguish the specific signal.[2][4] To find the ideal concentration, it is essential to perform a titration experiment. This involves testing a range of antibody dilutions to identify the one that provides the best signal with the lowest background.
Q3: What is photobleaching and how can I minimize it for the this compound probe?
Photobleaching is the irreversible photochemical destruction of a fluorophore, leading to a loss of its fluorescent signal upon exposure to excitation light. This is a significant concern in fluorescence microscopy, especially during time-lapse imaging. To minimize photobleaching of the this compound probe, you can:
-
Reduce Excitation Light Intensity: Use the lowest possible laser power or illumination intensity that still provides a detectable signal.
-
Minimize Exposure Time: Limit the duration of light exposure during image acquisition.
-
Use Anti-Fade Mounting Media: These reagents help to scavenge free radicals that cause photobleaching.
-
Choose Robust Fluorophores: Some fluorophores are inherently more resistant to photobleaching.
Q4: My samples have high autofluorescence in the red spectrum. How can I reduce this?
Autofluorescence is the natural fluorescence emitted by some biological structures and can interfere with the desired signal. While red-shifted dyes are often used to avoid the more common green-spectrum autofluorescence, some tissues can still exhibit background in the red channel. To mitigate this:
-
Use an Unstained Control: Always include a sample that has not been treated with the this compound probe to assess the baseline autofluorescence.
-
Spectral Unmixing: If your imaging software allows, you can use spectral unmixing to computationally separate the this compound signal from the autofluorescence spectrum.
-
Use a Quenching Agent: Commercial reagents are available that can help to quench autofluorescence.
-
Optimize Fixation: Certain fixatives, like glutaraldehyde, can increase autofluorescence. Consider using paraformaldehyde and minimizing fixation time.
Troubleshooting Guides
Issue 1: Weak or No this compound Signal
A faint or absent signal can be frustrating. Follow this guide to diagnose and resolve the issue.
Troubleshooting Workflow for Weak Signal
References
Technical Support Center: Achieving Consistent Oil Red O Staining
Welcome to the technical support center for Oil Red O staining. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the consistency of their staining experiments. Find answers to frequently asked questions and detailed troubleshooting guides to address common issues encountered during the staining process.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind Oil Red O staining?
Oil Red O is a fat-soluble diazo dye. The staining principle is based on the greater solubility of the dye in lipids than in its solvent.[1] When the staining solution is applied to a sample, the Oil Red O will preferentially move from the solvent to the intracellular lipid droplets, staining them a characteristic red-orange color.[2]
Q2: My Oil Red O solution has precipitates. Can I still use it?
It is not recommended to use an Oil Red O solution with precipitates. Crystal formation can lead to non-specific staining and artifacts on your sample, making accurate interpretation difficult.[3][4] Filtering the working solution just before use is a critical step to avoid this issue.
Q3: How long is the Oil Red O working solution stable?
The stability of the working solution is limited. It is best to prepare it fresh before each experiment, typically no more than 2 hours before use. Evaporation of the solvent can cause the dye to precipitate, leading to poor staining quality.
Q4: Can I reuse the Oil Red O working solution?
Reusing the Oil Red O working solution is not recommended as it can result in poor staining quality.
Q5: What is the best way to quantify Oil Red O staining?
A common and reliable method for quantifying Oil Red O staining is to elute the dye from the stained cells using a solvent like isopropanol and then measure the absorbance of the eluate using a spectrophotometer. The peak absorbance for Oil Red O is typically around 518 nm, though measurements at 492 nm are also common.
Troubleshooting Guide
This guide addresses specific issues that can lead to inconsistent Oil Red O staining results.
Issue 1: Weak or No Staining
Possible Causes and Solutions
| Possible Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Insufficient Lipid Content | Ensure your experimental model and conditions are appropriate for inducing lipid accumulation. Include positive and negative controls in your experiment. | Positive controls confirm the staining protocol is working, while negative controls help identify background issues. |
| Improper Fixation | Use a neutral buffered formalin (10%) for fixation. Over-fixation or the use of inappropriate fixatives can alter lipid morphology. A shorter fixation time of around 10 minutes may be beneficial. | Formalin fixation is known to give good results for lipid staining. |
| Suboptimal Staining Solution | Prepare the Oil Red O working solution fresh and filter it before use. Consider optimizing the solvent. While 60% isopropanol is common, a solution of 50% ethanol with 5-10% salicylic acid has been shown to provide a cleaner background and better staining. | Isopropanol is volatile and can lead to crystal formation and non-specific staining. |
| Incorrect Staining Time | Optimize the staining duration. While 30 minutes is a common starting point, this may need to be adjusted based on the cell or tissue type. | |
| Lipid Loss During Processing | Avoid using harsh organic solvents like ethanol or xylene for dehydration and clearing, as these can dissolve the lipids you are trying to stain. Use an aqueous mounting medium. |
Issue 2: High Background Staining
Possible Causes and Solutions
| Possible Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Unfiltered Staining Solution | Always filter the Oil Red O working solution immediately before use to remove any dye precipitates. A 0.2µm syringe filter can be effective. | Precipitates in the staining solution are a major cause of background and non-specific staining. |
| Inadequate Washing | Ensure thorough but gentle rinsing after staining to remove excess, unbound dye. Using 60% isopropanol for a brief rinse after staining can help to clear the background. | |
| Drying of the Sample | Do not allow the sample to dry out at any stage of the staining process, as this can cause the dye to precipitate on the slide. |
Issue 3: Inconsistent Staining Across Replicates
Possible Causes and Solutions
| Possible Cause | Troubleshooting Suggestion | Supporting Evidence/Rationale |
| Variability in Cell Seeding Density | Ensure a consistent number of cells are seeded in each well or dish. | Cell density can affect the overall amount of lipid accumulation and, therefore, the staining intensity. |
| Inconsistent Reagent Volumes and Incubation Times | Use precise measurements for all reagents and adhere strictly to the same incubation times for all samples within an experiment. | Minor variations in protocol steps can lead to significant differences in staining outcomes. |
| Uneven Staining | Ensure the entire surface of the sample is evenly covered with the staining solution. |
Experimental Protocols
Optimized Oil Red O Staining Protocol for Cultured Cells
This protocol is adapted from several sources to provide a robust starting point for achieving consistent staining.
-
Preparation of Solutions:
-
Oil Red O Stock Solution (0.5%): Dissolve 0.5 g of Oil Red O powder in 100 mL of 100% isopropanol.
-
Oil Red O Working Solution: Mix 3 parts of the Oil Red O stock solution with 2 parts of distilled water. Allow this solution to sit for 10 minutes and then filter it through a 0.22 µm syringe filter immediately before use. The working solution is stable for about 2 hours.
-
-
Cell Fixation:
-
Wash cells gently with Phosphate Buffered Saline (PBS).
-
Fix the cells with 10% neutral buffered formalin for 10-30 minutes at room temperature.
-
Wash the cells twice with distilled water.
-
-
Staining:
-
Remove the water and add 60% isopropanol for 5 minutes to rinse the cells.
-
Remove the isopropanol and add the filtered Oil Red O working solution to completely cover the cells.
-
Incubate for 30 minutes at room temperature.
-
-
Washing and Counterstaining:
-
Gently wash the cells 3-4 times with distilled water to remove the excess stain.
-
(Optional) Counterstain the nuclei with Hematoxylin for 30-60 seconds.
-
Wash thoroughly with distilled water.
-
-
Visualization:
-
Add PBS or an aqueous mounting medium to the cells to prevent them from drying out.
-
Visualize under a light microscope.
-
Quantification of Staining
-
After staining and washing, completely dry the plate.
-
Add 100% isopropanol to each well to elute the Oil Red O stain from the lipid droplets.
-
Incubate for 10 minutes with gentle shaking to ensure all the dye is dissolved.
-
Transfer the eluate to a 96-well plate.
-
Measure the absorbance at 490-520 nm using a plate reader.
Visualized Workflows and Pathways
Caption: A generalized workflow for Oil Red O staining and quantification.
Caption: A decision tree for troubleshooting weak Oil Red O staining.
References
adjusting New Red protocol for different cell types
Welcome to the technical support center for the New Red protocol. This guide is designed to assist researchers, scientists, and drug development professionals in successfully applying and adapting the this compound protocol for various cell types and applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your results.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the this compound protocol?
The this compound protocol utilizes a cationic dye that passively diffuses across the plasma membrane of eukaryotic cells. In healthy, viable cells, the dye accumulates in organelles with a negative membrane potential, such as lysosomes and mitochondria, emitting a bright red fluorescence.[1][2][3] The intensity of the fluorescence is proportional to the number of viable cells, making it a reliable indicator of cell health and cytotoxicity.[4] In non-viable cells with compromised membranes, the dye cannot be retained and is therefore not fluorescent.[4]
Q2: What applications is the this compound protocol suitable for?
The this compound protocol is versatile and can be used for a range of applications, including:
-
Cell Viability and Cytotoxicity Assays: To determine the number of living cells after treatment with various compounds.
-
Cell Proliferation Studies: To track cell division over time, as the dye is distributed among daughter cells.
-
Mitochondrial Membrane Potential Assessment: To screen for compounds that affect mitochondrial function.
-
High-Throughput Screening (HTS): The protocol can be adapted for 96-well or 384-well formats for rapid screening of compound libraries.
-
Fluorescence Microscopy and Flow Cytometry: To visualize and quantify viable cell populations.
Q3: How should I store the this compound reagent?
The this compound stock solution should be stored at -20°C, protected from light. Once thawed for use, it is recommended to keep it on ice and protected from light to maintain its stability and performance. For working solutions, dilute the stock solution in an appropriate buffer immediately before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Solution(s) |
| Weak or No Signal | 1. Insufficient Dye Concentration: The concentration of the this compound dye is too low for the specific cell type. 2. Short Incubation Time: The incubation period is not long enough for sufficient dye uptake. 3. Low Cell Number: Too few cells were seeded. 4. Cell Death: The majority of cells are not viable. | 1. Optimize Dye Concentration: Perform a titration to find the optimal concentration (start with a range of 1-10 µM). 2. Increase Incubation Time: Extend the incubation period (e.g., from 15 to 60 minutes). 3. Increase Seeding Density: Ensure an appropriate cell density is plated to achieve 80-90% confluency at the time of the assay. 4. Verify Cell Viability: Check cell viability with an alternative method like Trypan Blue exclusion. |
| High Background Fluorescence | 1. Excessive Dye Concentration: The concentration of the this compound dye is too high. 2. Inadequate Washing: Unbound dye was not sufficiently removed. 3. Precipitation of Dye: The dye has precipitated out of solution. | 1. Reduce Dye Concentration: Use a lower concentration of the this compound dye. 2. Improve Washing Steps: Increase the number and duration of washes with PBS after staining. 3. Prepare Fresh Solution: Heat the stock solution to 45-50°C for a few minutes and vortex to redissolve any precipitates. Always filter the staining solution. |
| Uneven Staining | 1. Non-uniform Cell Seeding: Cells are not evenly distributed in the well. 2. Incomplete Reagent Coverage: The staining solution did not cover the entire cell monolayer. 3. Cell Clumping (Suspension Cells): Cells have aggregated, preventing uniform staining. | 1. Ensure Even Seeding: Gently swirl the plate after seeding to ensure a uniform cell distribution. 2. Check Reagent Volume: Use a sufficient volume of the staining solution to cover the cells completely. 3. Create Single-Cell Suspension: Gently pipette the cell suspension up and down before staining to break up clumps. |
| Signal Fades Quickly (Photobleaching) | 1. Prolonged Exposure to Excitation Light: The sample is being exposed to the light source for too long during imaging. 2. High Laser Power: The intensity of the excitation light is too high. | 1. Minimize Exposure: Reduce the time the sample is exposed to the excitation light. 2. Reduce Laser Power: Use the lowest possible laser power that still provides a detectable signal. 3. Use an Anti-fade Mounting Medium: For fixed-cell imaging, use a mounting medium containing an anti-fade reagent. |
Experimental Protocols and Adjustments for Different Cell Types
The optimal staining conditions for the this compound protocol can vary significantly between different cell types. Below are general guidelines and starting points for optimization.
Data Presentation: Recommended Starting Conditions
| Parameter | Adherent Cell Lines | Suspension Cell Lines | Primary Adherent Cells | Primary Suspension Cells |
| Seeding Density | 80-90% confluency | 1 x 10^6 cells/mL | 70-80% confluency | 1 x 10^6 cells/mL |
| This compound Concentration | 1-10 µM | 1-10 µM | 0.5-5 µM | 0.5-5 µM |
| Incubation Time | 20-45 minutes | 15-30 minutes | 15-30 minutes | 10-20 minutes |
| Incubation Temperature | 37°C | 37°C | 37°C | 37°C |
| Washing Steps | 2-3 washes with PBS | Centrifuge and resuspend in PBS 2 times | 3-4 gentle washes with PBS | Centrifuge and resuspend in PBS 3 times |
Note: Primary cells can be more sensitive than immortalized cell lines, often requiring lower dye concentrations and shorter incubation times to maintain their viability and physiological relevance.
Detailed Methodology: Staining Adherent Cells
-
Cell Seeding: Seed adherent cells in a multi-well plate at a density that will result in 80-90% confluency on the day of the experiment. Incubate overnight under standard culture conditions (e.g., 37°C, 5% CO2).
-
Compound Treatment (Optional): If testing for cytotoxicity, replace the medium with fresh medium containing the test compounds at the desired concentrations. Include appropriate positive and negative controls. Incubate for the desired treatment period.
-
Preparation of Staining Solution: Prepare a working solution of this compound dye in serum-free medium or a suitable buffer like HBSS. A starting concentration of 1-10 µM is recommended for initial optimization.
-
Staining: Remove the culture medium from the wells and wash the cells once with pre-warmed PBS. Add the this compound staining solution to each well, ensuring the cell monolayer is completely covered.
-
Incubation: Incubate the plate at 37°C for 20-45 minutes, protected from light.
-
Washing: Aspirate the staining solution and wash the cells two to three times with PBS to remove any unbound dye.
-
Analysis: Add fresh medium or an appropriate imaging buffer to the cells. Analyze immediately using a fluorescence microscope or a microplate reader (Excitation: ~550 nm, Emission: ~570 nm; optimization may be required).
Detailed Methodology: Staining Suspension Cells
-
Cell Preparation: Harvest suspension cells and centrifuge at 300 x g for 5 minutes. Discard the supernatant and wash the cells once with pre-warmed PBS.
-
Cell Resuspension: Resuspend the cell pellet in PBS at a concentration of 1 x 10^6 to 1 x 10^7 cells/mL.
-
Staining: Add the this compound stock solution to the cell suspension to achieve the desired final concentration (start with 1-10 µM).
-
Incubation: Incubate the cells for 15-30 minutes at 37°C, protected from light.
-
Stopping the Reaction: Stop the staining reaction by adding at least 5 volumes of complete culture medium.
-
Washing: Centrifuge the cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the cell pellet in fresh PBS. Repeat the wash step once more.
-
Analysis: Resuspend the final cell pellet in an appropriate buffer for analysis by flow cytometry or fluorescence microscopy.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Mechanism of this compound dye in viable versus non-viable cells.
Experimental Workflow: Adherent Cells
Caption: Step-by-step workflow for staining adherent cells with this compound.
Experimental Workflow: Suspension Cells
Caption: Step-by-step workflow for staining suspension cells with this compound.
References
Technical Support Center: Preventing New Red Dye Aggregation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the aggregation of New Red dye in solution.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound dye.
| Problem | Potential Cause | Solution |
| Precipitate or visible particles in the dye solution. | Dye aggregation due to low solubility, improper solvent, or high concentration. | - Increase the solvent temperature. For aqueous solutions, warming to 40-50°C can improve solubility. - Add a co-solvent like isopropanol or ethanol (up to 10% v/v) to aqueous solutions. - Ensure complete dissolution by vortexing or sonicating the solution. |
| Inconsistent staining or fluorescence signal. | Uneven dye distribution caused by aggregates. | - Filter the dye solution through a 0.22 µm syringe filter before use to remove existing aggregates. - Add a disaggregating agent, such as urea (up to 2M) or a non-ionic surfactant like Tween 20 (0.05% v/v), to the dye solution. |
| Color change or fading of the solution. | The pH of the solution may be outside the optimal range for the dye's stability, or the dye may be degrading due to light exposure. | - Adjust the pH of the solution to a neutral or slightly acidic range (pH 6-7). - Store the dye solution in an amber vial or protect it from light to prevent photodegradation. |
| High background noise in spectroscopic measurements. | Light scattering caused by the presence of dye aggregates, interfering with absorbance or fluorescence readings. | - Centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet larger aggregates and use the supernatant for analysis. - Prepare fresh dilutions of the dye from a stock solution immediately before measurement. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound dye aggregation?
A1: Dye aggregation is primarily driven by intermolecular forces such as hydrophobic interactions, hydrogen bonding, aromatic π–π stacking, and van der Waals forces. Factors that promote aggregation include high dye concentration, low temperature, inappropriate solvent polarity, and high ionic strength of the solution.
Q2: How can I determine if my this compound dye solution has aggregates?
A2: The presence of aggregates can be confirmed by visual inspection for precipitates, by observing inconsistent staining in microscopy, or through spectroscopic analysis. A change in the absorption spectrum, such as a shift in the peak wavelength or the appearance of a new shoulder peak, can indicate aggregation.
Q3: What solvents are recommended for dissolving this compound dye?
A3: While the optimal solvent depends on the specific chemical structure of the "this compound dye," a general approach is to start with a solvent of similar polarity to the dye molecule. For many organic dyes, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are good initial choices for creating a concentrated stock solution, which can then be diluted into the desired aqueous or alcoholic experimental buffer.
Q4: Are there any additives that can help prevent aggregation?
A4: Yes, several additives can help prevent dye aggregation. These include:
-
Urea: Acts as a chaotropic agent, disrupting the hydrogen bonding network of water and reducing hydrophobic interactions.
-
Non-ionic surfactants (e.g., Tween 20, Triton X-100): These can form micelles around the dye molecules, preventing them from aggregating.
-
Organic co-solvents (e.g., ethanol, isopropanol): These can modify the polarity of the solvent and improve the solubility of the dye.
Q5: What are the recommended storage conditions for this compound dye solutions?
A5: To minimize degradation and aggregation, it is recommended to store this compound dye solutions in a cool, dark place. For long-term storage, refrigeration at 2-8°C is advisable. If you observe any precipitation upon cooling, gently warm the solution and sonicate before use.
Experimental Protocols
Protocol 1: Preparation of an Aggregate-Free this compound Dye Stock Solution
-
Weighing: Accurately weigh the required amount of this compound dye powder in a microcentrifuge tube.
-
Initial Dissolution: Add a small volume of a suitable organic solvent (e.g., DMSO) to the dye powder to create a high-concentration initial solution.
-
Vortexing/Sonicating: Vortex the solution vigorously for 1-2 minutes. If the dye is not fully dissolved, sonicate the solution in a water bath for 5-10 minutes.
-
Dilution: Dilute the initial solution to the desired stock concentration (e.g., 1 mM) with the same organic solvent.
-
Storage: Store the stock solution in a tightly sealed, light-protected vial at 2-8°C.
Protocol 2: Spectroscopic Analysis of Dye Aggregation
-
Sample Preparation: Prepare a series of this compound dye dilutions in the experimental buffer from a freshly prepared stock solution.
-
Spectrometer Setup: Turn on the UV-Vis spectrophotometer and allow it to warm up for at least 30 minutes. Set the wavelength range to scan across the expected absorption maxima of the dye.
-
Blank Measurement: Use the experimental buffer as a blank to zero the spectrophotometer.
-
Absorbance Measurement: Measure the absorbance spectra of the dye dilutions.
-
Data Analysis: Analyze the spectra for changes in the peak shape and position. A broadening of the peak or a shift to a shorter wavelength (hypsochromic shift) can indicate the formation of H-aggregates.
Visualizations
troubleshooting weak or no signal with New Red
This guide provides troubleshooting for common issues encountered with the New Red Mitochondrial Superoxide Indicator, a fluorescent probe designed for the detection of superoxide within the mitochondria of live cells.
Quick Start: Key Experimental Parameters
For optimal results, adhere to the recommended parameters. Note that ideal conditions may vary by cell type and experimental setup.[1]
| Parameter | Recommended Range | Notes |
| Working Concentration | 0.5 µM - 5.0 µM | Start with 2.5 µM and optimize for your specific cell type to maximize signal and minimize toxicity.[1][2] |
| Loading Time | 10 - 30 minutes | 10 minutes at 37°C is often sufficient. Longer times may increase background signal.[1][2] |
| Loading Buffer | HBSS (with Ca²⁺/Mg²⁺) or desired media | Using a serum-free, phenol red-free medium like HBSS can reduce background fluorescence. |
| Excitation/Emission | ~510 nm / ~580 nm | Can be detected using standard RFP/TRITC filter sets. |
| Positive Controls | Antimycin A, Rotenone | These electron transport chain inhibitors are known to increase mitochondrial superoxide production. |
| Negative Controls | MitoTEMPO, PEG-SOD | These superoxide scavengers can confirm the specificity of the signal. |
Troubleshooting Guide: Weak or No Signal
Use this guide to diagnose and resolve issues related to weak or absent fluorescence signals during your experiments.
Logical Troubleshooting Workflow
The following diagram outlines a step-by-step process to identify the source of a weak or no signal issue.
Caption: A step-by-step workflow for troubleshooting weak or no signal with this compound.
Frequently Asked Questions (FAQs)
Q1: I don't see any signal, even in my positive control. What should I check first?
A1: This scenario often points to an issue with the probe itself or the detection method.
-
Probe Preparation: Ensure the this compound stock solution was prepared correctly in anhydrous DMSO and stored properly. The working solution should be made fresh for each experiment.
-
Microscope Settings: Verify you are using the correct filter set (e.g., TRITC/RFP) for this compound's excitation and emission spectra. Check that the light source is on and the exposure time is adequate.
-
Probe Viability: Test the probe in a cell-free system (e.g., using xanthine/xanthine oxidase to generate superoxide) to confirm its chemical activity.
Q2: My untreated (negative control) cells are showing a weak signal. Is this normal?
A2: A low level of basal signal can be expected, as healthy mitochondria naturally produce some superoxide during respiration. However, if this signal is unexpectedly high or interferes with your experiment, consider the following:
-
Probe Concentration: High concentrations of the probe can lead to non-specific staining or cellular stress. Try reducing the concentration.
-
Phototoxicity: Excessive exposure to excitation light can induce cellular stress and increase reactive oxygen species (ROS) production, leading to a stronger signal. Minimize light exposure by reducing the exposure time or the frequency of image acquisition.
-
Cell Health: Unhealthy or stressed cells may produce more superoxide. Ensure your cells are healthy, within a low passage number, and not overly confluent.
Q3: The signal is bright initially but fades quickly. What is happening?
A3: This is likely due to photobleaching, where the fluorophore is irreversibly damaged by the excitation light.
-
Reduce Light Exposure: Decrease the intensity of the excitation light or shorten the exposure time.
-
Use Antifade Reagents: For fixed-cell imaging, use an antifade mounting medium. For live-cell imaging, some specialized live-cell imaging media contain components that reduce photobleaching.
-
Optimize Acquisition: Acquire images only as frequently as your experiment requires. Avoid continuously focusing on the same field of cells with the shutter open.
Q4: How can I be certain that the signal I'm detecting is specific to mitochondrial superoxide?
A4: This is a critical validation step. The probe's accumulation in the mitochondria is dependent on the mitochondrial membrane potential.
-
Use Specific Scavengers: Pre-incubating cells with a mitochondria-targeted superoxide scavenger like MitoTEMPO should significantly reduce the this compound signal.
-
Use Superoxide Dismutase (SOD): A cell-permeable form of SOD (like PEG-SOD) will convert superoxide to hydrogen peroxide, which should also diminish the signal.
-
Mitochondrial Co-localization: To confirm the signal is from the mitochondria, co-stain the cells with a mitochondrial marker that uses a different fluorescent channel (e.g., MitoTracker™ Green). The this compound signal should overlap with the mitochondrial marker.
Signaling and Detection Mechanism
The diagram below illustrates how this compound functions to detect superoxide within the mitochondria.
Caption: Mechanism of this compound for mitochondrial superoxide detection.
Key Experimental Protocols
Standard Staining Protocol for Live Cells
-
Cell Preparation: Plate cells on a suitable imaging dish (e.g., glass-bottom dishes) and grow to the desired confluency (typically 60-80%).
-
Prepare Working Solution: Immediately before use, prepare a 2.5 µM this compound working solution by diluting the 5 mM DMSO stock solution into warm HBSS (with Ca²⁺/Mg²⁺) or serum-free medium.
-
Cell Treatment: If using inducers or inhibitors, treat the cells for the desired time according to your experimental plan.
-
Loading: Remove the culture medium from the cells and wash once with warm HBSS. Add the this compound working solution to the cells.
-
Incubation: Incubate the cells for 10-30 minutes at 37°C, protected from light.
-
Wash: Remove the loading solution and wash the cells two to three times with warm buffer or medium to remove any excess probe.
-
Imaging: Immediately proceed with fluorescence microscopy or flow cytometry using a standard RFP/TRITC filter set.
Protocol for Positive Control Induction
-
Follow steps 1 and 2 of the standard protocol.
-
Induction: Add Antimycin A (final concentration 10 µM) to the cells and incubate for 20-30 minutes at 37°C. This will inhibit Complex III of the electron transport chain and increase superoxide production.
-
Proceed with steps 4-7 of the standard staining protocol. A significant increase in red fluorescence compared to untreated cells should be observed.
References
Technical Support Center: Nile Red Fluorescence and Fixation
Welcome to the technical support center for Nile Red staining. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the impact of fixation methods on Nile Red fluorescence and to offer troubleshooting for common issues encountered during experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues that may arise during the fixation and staining process for visualizing lipid droplets with Nile Red.
Q1: My Nile Red fluorescence is weak or absent after fixation. What could be the cause?
A1: Weak or absent fluorescence after fixation is a common issue that can stem from several factors:
-
Inappropriate Fixative: The choice of fixative is critical. Alcohol-based fixatives like methanol and acetone are not recommended as they can extract lipids, leading to a loss of the target for Nile Red staining.[1][2][3][4] Paraformaldehyde (PFA) is the preferred fixative as it preserves lipid content and the structure of lipid droplets.[2]
-
Fixation Time: While fixation is necessary to preserve cell morphology, prolonged fixation with aldehydes like PFA can sometimes lead to quenching of fluorescence. It is important to optimize the fixation time, typically 10-15 minutes at room temperature is sufficient for cultured cells.
-
Permeabilization Issues: If using a cross-linking fixative like PFA, a separate permeabilization step is required to allow the Nile Red dye to enter the cell and access the lipid droplets. Inadequate permeabilization will result in poor staining.
-
Fluorescence Quenching: The chemical environment created by the fixative can sometimes quench the fluorescence of Nile Red. Ensure thorough washing after fixation to remove residual fixative.
Q2: I observe a shift in the emission spectrum of my Nile Red stain (e.g., more green fluorescence). Why is this happening?
A2: Nile Red is a solvatochromic dye, meaning its fluorescence emission spectrum is dependent on the polarity of its microenvironment.
-
In a non-polar, lipid-rich environment like a lipid droplet, Nile Red will fluoresce in the yellow-gold to red range.
-
In more polar environments, such as the cytoplasm or in the presence of phospholipids, its fluorescence can be blue-shifted towards the green spectrum. This can also occur if the dye is in an aqueous solution. The use of certain solvents to dissolve Nile Red can also influence its spectral properties.
Q3: The morphology of the lipid droplets appears altered after fixation. How can I prevent this?
A3: Fixation can indeed alter the morphology of lipid droplets.
-
Methanol Fixation: Cold methanol fixation has been shown to cause the fusion of lipid droplets.
-
Acetone Fixation: Acetone can extract cellular lipids, leading to the collapse of the protein shell surrounding the lipid droplet.
-
Paraformaldehyde (PFA): PFA fixation is generally considered to be the best method for preserving lipid droplet structure. However, it is still crucial to handle the cells gently throughout the process.
Q4: Can I use Nile Red to stain paraffin-embedded tissues?
A4: Staining paraffin sections with Nile Red is not recommended. The process of paraffin embedding involves the use of high concentrations of alcohol and xylene, which will dissolve and extract intracellular lipid droplets, leading to a significant loss of signal. For tissue sections, it is best to use frozen sections (OCT embedded) to preserve the lipid structures.
Data Summary: Fixative Effects on Lipid Droplets
| Fixation Method | Effect on Cellular Lipids | Impact on Lipid Droplet Structure | Recommendation for Nile Red Staining |
| Paraformaldehyde (PFA) | Preserves lipid content. | Minimal alteration to lipid droplet structure. | Recommended. |
| Methanol | Extracts a significant portion of cellular phospholipids. | Promotes the fusion of lipid droplets. | Not Recommended. |
| Acetone | Extracts total cellular lipids. | Causes the collapse of the lipid droplet-associated protein shell. | Not Recommended. |
Experimental Protocols
Protocol 1: Nile Red Staining of Fixed Cultured Cells
This protocol is optimized for the visualization of lipid droplets in cultured cells using paraformaldehyde fixation.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS (methanol-free is recommended)
-
0.5% Triton X-100 in PBS for permeabilization
-
Nile Red stock solution (e.g., 1 mg/mL in DMSO)
-
Nile Red working solution (e.g., 100-1000 nM in PBS)
Procedure:
-
Cell Culture: Grow cells on coverslips or in imaging-compatible plates to 50-70% confluency.
-
Washing: Gently wash the cells three times with PBS.
-
Fixation: Fix the cells with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Permeabilization: Incubate the cells with 0.5% Triton X-100 for 10 minutes at room temperature.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Staining: Incubate the cells with the Nile Red working solution for 15-30 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS for 5 minutes each.
-
Mounting: Mount the coverslips with an appropriate mounting medium.
-
Imaging: Acquire images using a fluorescence microscope with appropriate filter sets (e.g., excitation around 488-550 nm and emission around 550-650 nm).
Protocol 2: Nile Red Staining of Fixed Cryosections
This protocol is suitable for visualizing lipids in frozen tissue sections.
Materials:
-
Optimal Cutting Temperature (OCT) compound
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Nile Red working solution (e.g., 300 nM in PBS)
Procedure:
-
Tissue Preparation: Embed fresh tissue in OCT compound and freeze rapidly.
-
Sectioning: Cut cryosections at the desired thickness (e.g., 5-10 µm) and mount them on microscope slides.
-
Air-Drying: Air-dry the sections for a maximum of 15 minutes to prevent lipid deformation.
-
Fixation: Fix the sections with 4% PFA for 10-15 minutes at room temperature.
-
Washing: Gently wash the sections with PBS.
-
Staining: Incubate the sections with the Nile Red working solution for 10 minutes at room temperature.
-
Washing: Wash the sections with PBS.
-
Mounting: Mount with an aqueous mounting medium.
-
Imaging: Proceed with fluorescence microscopy.
Visualizations
Caption: Recommended experimental workflow for Nile Red staining of fixed samples.
References
- 1. Using Nile Blue and Nile Red to visualise the presence of lipids in cryosectioned tissues [focalplane.biologists.com]
- 2. Fixation Methods for the Study of Lipid Droplets by Immunofluorescence Microscopy | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. Fixation methods for the study of lipid droplets by immunofluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Imaging Settings for Red Fluorescent Dyes
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their imaging experiments using novel red fluorescent dyes. The information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs)
Q1: What are the typical spectral properties of red fluorescent dyes?
Red fluorescent dyes are generally characterized by their excitation and emission maxima in the longer wavelength region of the visible spectrum, which helps to minimize autofluorescence from cellular components. While the exact properties can vary significantly between different dyes, a general range is provided below.
| Property | Typical Range | Notes |
| Excitation Maximum (λ_abs_) | 580 - 650 nm | Can be influenced by the local environment and solvent.[1][2] |
| Emission Maximum (λ_em_) | 600 - 700 nm | Stokes shift (the difference between excitation and emission maxima) varies.[2][3] |
| Quantum Yield (Φ_f_) | 0.1 - 0.96 | Represents the efficiency of photon emission after absorption. Can be highly dependent on the dye's structure and environment.[4] |
| Molar Absorptivity (ε) | 77,000 - 139,000 M⁻¹cm⁻¹ | A measure of how strongly the dye absorbs light at a given wavelength. |
Q2: How do I choose the right filter set for my red fluorescent dye?
To optimize your signal, it is crucial to match the microscope's filter set (excitation filter, dichroic mirror, and emission filter) to the spectral characteristics of your specific dye. Consult your microscope's documentation and the dye manufacturer's specifications to select a filter set that maximizes signal collection while minimizing bleed-through from other fluorophores in multicolor experiments.
Q3: What are some common applications of red fluorescent dyes in biological imaging?
Red fluorescent dyes are valuable tools for a wide range of applications in cellular and molecular biology due to their high brightness and photostability. Common uses include:
-
Cell Tracking: Monitoring cell movement, proliferation, and localization.
-
Organelle Staining: Labeling specific subcellular structures like the endoplasmic reticulum or mitochondria.
-
Immunofluorescence: Detecting specific proteins or other antigens within cells and tissues.
-
Super-Resolution Microscopy (e.g., STED): Some red dyes are specifically designed for advanced imaging techniques that overcome the diffraction limit of light.
Troubleshooting Guide
This guide addresses common problems encountered during imaging experiments with red fluorescent dyes.
Problem 1: Weak or No Fluorescence Signal
-
Q: I am not seeing any signal from my stained cells. What could be the issue?
-
A: There are several potential causes for a weak or absent signal.
-
Incorrect Filter Set: Ensure your microscope's filter set is appropriate for the excitation and emission spectra of your dye.
-
Low Dye Concentration: The concentration of the dye may be too low for detection. It is advisable to perform a titration to determine the optimal staining concentration.
-
Photobleaching: Excessive exposure to excitation light can permanently destroy the fluorophore. Minimize exposure times and laser power.
-
Incorrect Staining Protocol: Review your staining protocol to ensure all steps were performed correctly, including incubation times and washing steps.
-
Cell Health: Unhealthy or dead cells may not retain the dye properly. Ensure your cells are viable before and during the experiment.
-
-
Problem 2: High Background Fluorescence
-
Q: My images have a high background, which is obscuring the signal from my target. How can I reduce it?
-
A: High background can arise from several sources.
-
Excess Dye: Insufficient washing after staining can leave residual dye in the medium, contributing to background. Increase the number and duration of wash steps.
-
Autofluorescence: Some cell types and culture media exhibit natural fluorescence. Consider using a phenol red-free medium for imaging.
-
Non-specific Binding: The dye may be binding non-specifically to cellular components or the coverslip. You can try including a blocking agent in your staining protocol or testing a different dye.
-
Suboptimal Imaging Settings: High laser power or long exposure times can increase background noise. Adjust your imaging parameters to achieve a good signal-to-noise ratio.
-
-
Problem 3: Phototoxicity and Photobleaching
-
Q: My cells appear stressed or are dying during live-cell imaging, and the fluorescence signal fades quickly. What can I do?
-
A: Phototoxicity and photobleaching are common challenges in live-cell imaging.
-
Reduce Excitation Light: Use the lowest possible laser power and exposure time that still provides a detectable signal.
-
Time-Lapse Imaging: For long-term experiments, increase the interval between image acquisitions to minimize light exposure.
-
Use Photostable Dyes: Some dyes are inherently more resistant to photobleaching than others. Consider screening different dyes for your application.
-
Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent to preserve the fluorescence signal.
-
-
Problem 4: Unexpected Spectral Behavior
-
Q: I am observing fluorescence in a different color channel than expected. Why is this happening?
-
A: Unexpected spectral behavior can be due to environmental effects on the dye.
-
Solvent Polarity: The emission spectrum of some dyes can shift depending on the polarity of their environment. For example, Nile Red can exhibit a blue-shifted emission in polar solvents.
-
Dye Aggregation: At high concentrations, some dyes can form aggregates that have different spectral properties than the monomeric form. This can lead to a shift in the emission spectrum and a decrease in quantum yield.
-
-
Experimental Protocols
General Protocol for Staining Adherent Cells with a Red Fluorescent Dye
This protocol provides a general starting point. Optimization may be required for your specific cell type and dye.
-
Cell Culture: Plate cells on sterile glass coverslips or in imaging-compatible multi-well plates and culture until they reach the desired confluency.
-
Reagent Preparation:
-
Prepare a stock solution of the red fluorescent dye in an appropriate solvent (e.g., DMSO) at a concentration of 1-10 mM.
-
On the day of the experiment, dilute the stock solution in a suitable buffer (e.g., PBS) or cell culture medium to the desired final working concentration (typically in the µM range).
-
-
Fixation (Optional, for fixed-cell imaging):
-
Gently wash the cells twice with PBS.
-
Add a 3.7% formaldehyde solution and incubate for 10-15 minutes at 37°C.
-
Rinse the cells several times with PBS.
-
-
Permeabilization (Optional, for intracellular targets):
-
If targeting an intracellular molecule, incubate the fixed cells with a permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS) for 10 minutes at room temperature.
-
Wash the cells with PBS.
-
-
Staining:
-
Remove the buffer or medium from the cells and add the pre-warmed staining solution.
-
Incubate for the recommended time (typically 15-60 minutes) at 37°C, protected from light.
-
-
Washing:
-
Remove the staining solution and wash the cells two to three times with PBS to remove any unbound dye.
-
-
Imaging:
-
Mount the coverslip on a microscope slide with an appropriate mounting medium.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the red fluorescent dye.
-
Visualizations
Caption: Workflow for optimizing imaging settings.
Caption: Troubleshooting common imaging issues.
Caption: Tracking a protein with a red dye.
References
Validation & Comparative
Validating a Novel Red Fluorescent Probe: A Comparison Guide for Antibody Co-localization
For researchers, scientists, and drug development professionals, the accurate identification and analysis of cellular structures are paramount. This guide provides a comprehensive comparison and detailed protocols for validating a novel red fluorescent stain, which we will refer to as 'LipidGlow Red' for illustrative purposes, by co-localization with a specific antibody. This method ensures the specificity of the new probe by demonstrating its precise association with a known cellular marker.
The validation of any new staining reagent is a critical step to ensure the reliability and reproducibility of experimental results.[1] Co-localization with a well-characterized antibody through immunofluorescence is a powerful technique to confirm that the new stain is binding to the intended target.[2] This guide will focus on the validation of 'LipidGlow Red' as a marker for lipid droplets by co-localizing its signal with an antibody against Perilipin, a protein known to be associated with the surface of lipid droplets.
Comparative Analysis of Lipid Droplet Stains
To provide a clear understanding of 'LipidGlow Red's' performance, we compare it with two commonly used lipid droplet stains: Nile Red and BODIPY 493/503. The following table summarizes their key characteristics.
| Feature | LipidGlow Red (Hypothetical) | Nile Red | BODIPY 493/503 |
| Excitation/Emission (nm) | ~580 / ~620 | ~552 / ~636 (in lipids) | ~493 / ~503 |
| Specificity for Lipids | High | Moderate (can stain other hydrophobic structures) | High |
| Photostability | High | Moderate | High |
| Environmental Sensitivity | Low | High (fluorescence shifts in different environments) | Low |
| Signal-to-Noise Ratio | High | Good | Excellent |
| Compatibility with IF | Excellent | Good (potential for spectral overlap) | Excellent |
Experimental Protocol: Co-localization of 'LipidGlow Red' and Anti-Perilipin Antibody
This protocol outlines the steps for simultaneous staining of lipid droplets with 'LipidGlow Red' and immunofluorescent labeling of Perilipin.
1. Cell Culture and Treatment:
-
Culture cells on sterile glass coverslips in a suitable medium.
-
Induce lipid droplet formation if necessary (e.g., by treating with oleic acid).
2. Fixation:
-
Fix the cells with 4% paraformaldehyde in phosphate-buffered saline (PBS) for 15 minutes at room temperature.[3]
-
Wash the cells three times with PBS.
3. Permeabilization:
-
If the target protein is intracellular, permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.[4]
-
Wash the cells three times with PBS.
4. Blocking:
-
Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 1% Bovine Serum Albumin in PBS) for 30-60 minutes.[5]
5. Primary Antibody Incubation:
-
Dilute the primary antibody against Perilipin in the blocking buffer.
-
Incubate the cells with the primary antibody solution for 1 hour at room temperature or overnight at 4°C.
-
Wash the cells three times with PBS.
6. Secondary Antibody and 'LipidGlow Red' Staining:
-
Dilute the fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488) and 'LipidGlow Red' in the blocking buffer.
-
Incubate the cells with this solution for 1 hour at room temperature, protected from light.
-
Wash the cells three times with PBS.
7. Counterstaining and Mounting:
-
(Optional) Stain the nuclei with a DNA stain like DAPI for 1-5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using an anti-fade mounting medium.
8. Imaging:
-
Visualize the stained cells using a fluorescence microscope with appropriate filter sets for 'LipidGlow Red', the secondary antibody fluorophore, and DAPI.
-
Acquire images in separate channels and merge to observe co-localization.
Visualizing the Workflow and Underlying Principles
To better illustrate the experimental process and the rationale behind this validation method, the following diagrams are provided.
Caption: Experimental workflow for 'LipidGlow Red' and antibody co-localization.
Caption: Logical relationship for validating 'LipidGlow Red' specificity.
Caption: A simplified signaling pathway related to lipid droplet dynamics.
References
New Red vs MitoTracker Red for mitochondrial staining
A Comparative Guide to Red Fluorescent Mitochondrial Stains: MitoTracker Red CMXRos vs. Next-Generation Dyes
For researchers, scientists, and drug development professionals selecting the optimal fluorescent probe for visualizing mitochondria is critical for generating reliable and accurate data. This guide provides a detailed comparison of the well-established MitoTracker Red CMXRos with two newer-generation red fluorescent stains: MitoBrilliant 646 and MitoView 633. This comparison focuses on their performance characteristics, mechanisms of action, and experimental protocols to aid in the selection of the most appropriate dye for specific research needs.
Performance Comparison
The selection of a mitochondrial stain is often dictated by the experimental requirements, such as the need for live or fixed-cell imaging and the importance of mitochondrial membrane potential in the study. The following table summarizes the key quantitative and qualitative performance characteristics of MitoTracker Red CMXRos, MitoBrilliant 646, and MitoView 633.
| Feature | MitoTracker Red CMXRos | MitoBrilliant 646 | MitoView 633 |
| Excitation/Emission Maxima | ~579 nm / ~599 nm[1] | ~655 nm / ~668 nm[2] | ~622 nm / ~648 nm[3] |
| Mitochondrial Membrane Potential (ΔΨm) Dependence | Accumulation is dependent on ΔΨm[4] | Initial accumulation is ΔΨm-dependent in live cells, but retention is independent of ΔΨm after staining | Accumulation is dependent on ΔΨm |
| Fixability | Well-retained after formaldehyde and methanol fixation | Well-retained after formaldehyde and acetone-methanol fixation | Not recommended for fixed cells; staining is reduced or abolished |
| Photostability | Generally considered to have good photostability, but can be prone to photobleaching under intense illumination. | Described as having high photostability, leveraging Janelia Fluor® dye technology | Exhibits minimal photobleaching at recommended concentrations and has superior thermal stability compared to some traditional dyes |
| Toxicity | Low cytotoxicity at working concentrations, though higher concentrations can be toxic | Designed to overcome limitations of standard trackers, suggesting low toxicity. | No specific cytotoxicity data found, but generally described as suitable for long-term imaging. |
| Signal-to-Noise Ratio | Can exhibit non-specific staining at higher concentrations | Provides exceptionally clear staining | Minimal background fluorescence, enabling clear visualization. |
| Suitability for Fixed Tissue | Can be used to stain pre-fixed cells | Can be used to stain pre-fixed cells and tissue sections (IHC/ICC) | Not suitable for fixed tissue. |
Mechanisms of Action
The mechanism by which a fluorescent dye accumulates and is retained within mitochondria is a critical factor in experimental design and data interpretation.
MitoTracker Red CMXRos
MitoTracker Red CMXRos is a cell-permeant, cationic dye. Its accumulation in the mitochondria is driven by the negative mitochondrial membrane potential. Once inside the mitochondria, a mildly thiol-reactive chloromethyl group reacts with thiols on mitochondrial proteins, forming a covalent bond that allows the dye to be retained even after cell fixation and permeabilization.
Caption: Mechanism of MitoTracker Red CMXRos Staining.
MitoBrilliant 646
MitoBrilliant 646 is a next-generation stain that also initially accumulates in the mitochondria of live cells in a manner dependent on the mitochondrial membrane potential. However, a key advantage is that once it has accumulated, its retention is independent of the membrane potential, making it suitable for studying mitochondrial dynamics during events that may disrupt ΔΨm. It is also well-retained after fixation.
Caption: Mechanism of MitoBrilliant 646 Staining.
MitoView 633
MitoView 633 is a cationic lipophilic dye, and its accumulation within the mitochondria is directly proportional to the electron gradient across the mitochondrial membrane. This makes it a sensitive indicator of mitochondrial membrane potential. Unlike MitoTracker Red CMXRos and MitoBrilliant 646, it is not designed to be retained after fixation.
Caption: Mechanism of MitoView 633 Staining.
Experimental Protocols
Accurate and reproducible mitochondrial staining relies on carefully optimized protocols. Below are detailed methodologies for using MitoTracker Red CMXRos, MitoBrilliant 646, and MitoView 633.
General Experimental Workflow
The following diagram illustrates a general workflow for mitochondrial staining in live cells, which can be adapted for each specific dye based on the protocols provided below.
Caption: General workflow for mitochondrial staining.
MitoTracker Red CMXRos Staining Protocol
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution by dissolving 50 µg of MitoTracker Red CMXRos in 94.1 µL of high-quality anhydrous DMSO.
-
Aliquot and store at -20°C, protected from light. Avoid repeated freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Dilute the 1 mM stock solution to a final working concentration of 50-200 nM in pre-warmed (37°C) growth medium. The optimal concentration may vary depending on the cell type.
-
-
Live Cell Staining:
-
For adherent cells, remove the culture medium and add the pre-warmed working solution.
-
For suspension cells, centrifuge the cells, remove the supernatant, and resuspend the cells in the pre-warmed working solution.
-
Incubate the cells for 15-45 minutes at 37°C.
-
Replace the staining solution with fresh, pre-warmed medium.
-
-
Fixation and Permeabilization (Optional):
-
After staining, wash the cells with fresh, pre-warmed buffer.
-
Fix the cells with 3.7% formaldehyde in complete growth medium for 15 minutes at 37°C or in ice-cold methanol for 15 minutes at -20°C.
-
Rinse the cells three times with PBS.
-
If required, permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.
-
MitoBrilliant 646 Staining Protocol
-
Stock Solution Preparation:
-
Prepare a 1 mM stock solution in high-quality, anhydrous DMSO.
-
Store aliquots at -20°C, protected from light, for up to one month.
-
-
Working Solution Preparation:
-
Dilute the 1 mM stock solution to a final working concentration of 50-200 nM in pre-warmed (37°C) buffer or growth medium.
-
-
Live Cell Staining:
-
Apply the working solution to the cells.
-
Incubate for 30-60 minutes at 37°C. Longer incubation times may result in brighter staining.
-
A washing step is not required but is recommended for lower background.
-
-
Fixed Cell Staining:
-
MitoBrilliant 646 can be applied before fixation. Stain live cells as described above.
-
Fix the cells with a suitable fixative, such as 4% paraformaldehyde or ice-cold acetone-methanol.
-
MitoView 633 Staining Protocol
-
Stock Solution Preparation:
-
Prepare a 200 µM stock solution by dissolving one 50 µg vial in 460 µL of anhydrous DMSO.
-
Store in single-use aliquots at -20°C, protected from light, for at least six months.
-
-
Working Solution Preparation:
-
Dilute the stock solution to a final working concentration of 20-200 nM in pre-warmed (37°C) medium.
-
-
Live Cell Staining:
-
Remove the existing medium and add the pre-warmed working solution.
-
Incubate for 15 minutes or longer at 37°C.
-
Washing is not required before imaging.
-
-
Fixation:
-
This dye is intended for live-cell imaging, and subsequent fixation is not recommended as it reduces or abolishes the staining.
-
References
A Comparative Guide to Red Fluorescent Dyes for Lipid Droplet Imaging: New Red Alternatives vs. Nile Red
For researchers, scientists, and drug development professionals engaged in cellular and metabolic studies, the accurate visualization and analysis of lipid droplets are paramount. This guide provides an objective comparison of next-generation red fluorescent dyes against the conventional stalwart, Nile Red, for the specific application of lipid droplet staining. We will delve into their performance characteristics, supported by experimental data, to aid in the selection of the most suitable dye for your research needs.
Lipid droplets, once considered mere inert lipid storage depots, are now recognized as dynamic organelles that play a crucial role in cellular metabolism, signaling, and the pathogenesis of various diseases.[1][2] Fluorescent microscopy is a powerful tool for studying the dynamics of these organelles, and the choice of fluorescent dye is critical for obtaining high-quality, reproducible data.
This guide will compare the following red and far-red fluorescent dyes for lipid droplet staining:
-
Nile Red: A traditional and widely used lipophilic dye.
-
LipidSpot™ 610: A contemporary far-red fluorescent dye.
-
LipiDye® II: A modern dye noted for its photostability.
Quantitative Performance Data
The selection of a fluorescent dye is often dictated by its spectral properties, brightness (quantum yield), and stability under illumination (photostability). The following table summarizes the key quantitative data for the compared dyes.
| Feature | Nile Red | LipidSpot™ 610 | LipiDye® II |
| Excitation Maxima (nm) | ~552 (in lipid-rich environment)[3] | ~592 (in cells)[4] | 400-500[5] |
| Emission Maxima (nm) | ~636 (in lipid-rich environment) | ~638 (in cells) | ~500 (in lipid droplets) |
| Quantum Yield | Highly solvent-dependent; high in nonpolar environments | Data not publicly available | High in low-polarity environments |
| Photostability | Moderate; prone to photobleaching | More stable than traditional dyes | Extremely high |
| Signal-to-Noise Ratio | Can exhibit background fluorescence | Minimal background staining | High |
Experimental Protocols
Detailed and consistent experimental protocols are essential for reproducible results. Below are standardized protocols for staining lipid droplets in cultured cells using Nile Red, LipidSpot™ 610, and LipiDye® II.
General Experimental Workflow
The general workflow for staining lipid droplets in cultured cells involves preparing the cells, incubating with the fluorescent dye, and subsequent imaging.
References
A Comparative Guide to Nile Red for Lipid Droplet Analysis
For researchers engaged in the study of cellular metabolism, lipid storage diseases, and drug development, the accurate detection and quantification of intracellular lipid droplets (LDs) are of paramount importance. Nile Red, a widely used fluorescent dye, offers a straightforward method for staining these organelles. This guide provides a comprehensive comparison of Nile Red's specificity and selectivity against other common fluorescent probes, supported by experimental data and detailed protocols.
Introduction to Nile Red
Nile Red is a lipophilic and solvatochromic fluorescent dye that is intensely fluorescent in lipid-rich environments while exhibiting minimal fluorescence in aqueous media.[1][2] This property makes it a popular choice for staining intracellular lipid droplets in both live and fixed cells.[1] Its primary target is the neutral lipid core of LDs, which are composed mainly of triacylglycerols and cholesteryl esters.[1][]
Comparative Analysis of Fluorescent Probes for Lipid Droplet Staining
The selection of a fluorescent probe for LD staining depends on the specific requirements of the experiment, such as the need for live-cell imaging, multicolor staining, or high-resolution microscopy. Below is a comparison of Nile Red with other commonly used probes.
Table 1: Comparison of Key Characteristics of Lipid Droplet Probes
| Feature | Nile Red | BODIPY Dyes (e.g., BODIPY 493/503) | Oil Red O |
| Target | Neutral lipids in LDs | Neutral lipids in LDs | Neutral lipids and cholesteryl esters |
| Cell Permeability | Cell-permeable (live and fixed cells) | Cell-permeable (live and fixed cells) | Only suitable for fixed cells |
| Selectivity | Good, but can show some non-specific binding to other lipidic structures. | Higher selectivity for LDs compared to Nile Red. | Stains neutral lipids and cholesteryl esters. |
| Photostability | Prone to photobleaching. | More photostable than Nile Red. | Not applicable (colorimetric stain). |
| Multicolor Imaging | Not ideal due to broad emission spectrum. | Suitable for multicolor experiments with appropriate filter sets. | Not applicable. |
| Background Signal | Can exhibit higher background fluorescence. | Tends to produce a lower background signal. | N/A |
| Operational Complexity | Simple and rapid staining protocol. | Rapid and reliable labeling. | More complex and time-consuming. |
Table 2: Spectroscopic Properties of Fluorescent Probes
| Probe | Excitation (max, nm) | Emission (max, nm) | Stokes Shift | Quantum Yield |
| Nile Red | 515-560 (in lipids) | >590 (in lipids) | Large | Environment-dependent |
| BODIPY 493/503 | 493 | 503 | Small | High in various environments |
| BODIPY 505/515 | 505 | 515 | Small | High |
Experimental Protocols
Below are generalized protocols for staining lipid droplets using Nile Red and BODIPY 493/503. Researchers should optimize these protocols for their specific cell type and experimental conditions.
Protocol 1: Nile Red Staining of Lipid Droplets in Cultured Cells
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Preparation of Staining Solution: Prepare a 1 mg/mL stock solution of Nile Red in a suitable solvent (e.g., DMSO or acetone). From the stock solution, prepare a working solution of 1-10 µg/mL in phosphate-buffered saline (PBS) or cell culture medium.
-
Cell Staining:
-
For live-cell imaging, remove the culture medium and wash the cells once with PBS. Add the Nile Red working solution and incubate for 5-15 minutes at 37°C, protected from light.
-
For fixed-cell staining, fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature. Wash the cells twice with PBS. Add the Nile Red working solution and incubate for 10-20 minutes at room temperature, protected from light.
-
-
Washing: After incubation, remove the staining solution and wash the cells two to three times with PBS.
-
Imaging: Mount the coverslips with an appropriate mounting medium. Visualize the stained lipid droplets using a fluorescence microscope with excitation and emission wavelengths suitable for red fluorescence (e.g., excitation at 515-560 nm and emission >590 nm). For better selectivity, green fluorescence can also be viewed (excitation 450-500 nm; emission >528 nm).
Protocol 2: BODIPY 493/503 Staining of Lipid Droplets in Cultured Cells
-
Cell Culture: Plate cells on glass-bottom dishes or coverslips and culture to the desired confluency.
-
Preparation of Staining Solution: Prepare a 1 mg/mL stock solution of BODIPY 493/503 in a suitable solvent (e.g., DMSO). From the stock solution, prepare a working solution of 1-5 µg/mL in PBS or cell culture medium.
-
Cell Staining:
-
For live-cell imaging, remove the culture medium, wash the cells once with PBS, and add the BODIPY 493/503 working solution. Incubate for 10-30 minutes at 37°C, protected from light.
-
For fixed-cell staining, fix the cells with 4% paraformaldehyde in PBS for 15-30 minutes. Wash the cells twice with PBS and then add the BODIPY 493/503 working solution. Incubate for 15-30 minutes at room temperature, protected from light.
-
-
Washing: Remove the staining solution and wash the cells two to three times with PBS.
-
Imaging: Mount the coverslips and visualize the stained lipid droplets using a fluorescence microscope with standard green fluorescence filter sets (e.g., excitation at 493 nm and emission at 503 nm).
Signaling Pathways and Experimental Workflows
The study of lipid droplets is integral to understanding various cellular processes and signaling pathways. The diagram below illustrates a simplified workflow for analyzing the impact of a drug candidate on lipid metabolism.
The formation and breakdown of lipid droplets are tightly regulated by complex signaling pathways. The diagram below provides a simplified overview of key pathways involved in lipogenesis and lipolysis.
Conclusion
Nile Red is a valuable and accessible tool for the visualization of intracellular lipid droplets. However, for experiments requiring high specificity, photostability, and multicolor capabilities, BODIPY-based dyes often present a superior alternative. The choice of probe should be carefully considered based on the specific experimental goals and instrumentation available. The protocols and diagrams provided in this guide serve as a starting point for researchers to design and execute robust experiments for the study of lipid droplet dynamics.
References
A Researcher's Guide to Control Experiments for New Red Staining
For researchers, scientists, and drug development professionals utilizing "New Red" staining, likely referring to the widely-used lipophilic dye Nile Red, the implementation of rigorous control experiments is paramount for the generation of accurate and reproducible data. This guide provides a comparative framework for essential control experiments, detailed protocols, and the underlying principles to ensure the validity of your findings in studies of intracellular lipid droplets.
Nile Red is a fluorescent stain that is highly specific for neutral lipids, making it an invaluable tool for visualizing and quantifying lipid droplets within cells.[1][2] Its fluorescence is environmentally sensitive; it fluoresces intensely in hydrophobic environments, such as lipid droplets, while exhibiting minimal fluorescence in aqueous cytoplasm.[3] This property allows for a clear distinction between cellular compartments.
Comparative Guide to Control Experiments
To validate the specificity of this compound (Nile Red) staining and to account for potential artifacts, a series of positive and negative controls should be incorporated into your experimental design. The following table summarizes these critical controls.
| Control Type | Purpose | Expected Outcome | Alternative Methods for Validation |
| Positive Control | To confirm that the this compound stain can effectively detect intracellular lipid droplets. | Cells treated with a known inducer of lipid droplet formation (e.g., oleic acid) will exhibit a significant increase in fluorescently labeled lipid droplets compared to untreated cells.[4][5] | Oil Red O Staining, BODIPY 493/503 Staining |
| Negative Control (Untreated Cells) | To establish a baseline level of lipid droplets in the experimental cell type and to ensure that the staining protocol itself does not induce fluorescence. | Untreated cells will show minimal or basal levels of this compound fluorescence, representing the normal physiological state of lipid storage in those cells. | Imaging of unstained cells under the same fluorescence microscopy settings. |
| Negative Control (No Stain) | To control for autofluorescence from the cells or the culture vessel. | Cells that have undergone the full experimental treatment (e.g., oleic acid stimulation) but have not been stained with this compound should not exhibit fluorescence in the detection channel. | Comparison of images from stained and unstained samples. |
| Vehicle Control | To ensure that the solvent used to dissolve the lipid-inducing agent (e.g., ethanol or BSA for oleic acid) does not independently affect lipid droplet formation. | Cells treated with the vehicle alone should show a similar level of this compound fluorescence as the untreated negative control cells. | Direct comparison of fluorescence intensity between untreated and vehicle-treated cells. |
Experimental Protocols
Below are detailed methodologies for performing positive and negative control experiments for this compound staining in a cell culture setting.
Positive Control: Oleic Acid-Induced Lipid Droplet Formation
This protocol describes how to induce the formation of lipid droplets in cultured cells using oleic acid, a commonly used and effective method.
Materials:
-
Cultured cells (e.g., HepG2, 3T3-L1, or other relevant cell line)
-
Complete cell culture medium
-
Oleic acid
-
Bovine Serum Albumin (BSA), fatty acid-free
-
Ethanol
-
Phosphate Buffered Saline (PBS)
-
This compound (Nile Red) staining solution (e.g., 1 µg/mL in PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS), optional
-
Mounting medium with DAPI (optional, for nuclear counterstaining)
Procedure:
-
Cell Seeding: Seed cells onto appropriate culture vessels (e.g., glass-bottom dishes or multi-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Preparation of Oleic Acid-BSA Complex:
-
Prepare a stock solution of oleic acid in ethanol (e.g., 100 mM).
-
Prepare a solution of fatty acid-free BSA in serum-free culture medium (e.g., 10% w/v).
-
Warm the BSA solution to 37°C.
-
Slowly add the oleic acid stock solution to the warm BSA solution while stirring to achieve the desired final concentration (e.g., 1 mM oleic acid in 1% BSA). This complex helps to solubilize the oleic acid and facilitate its uptake by the cells.
-
-
Induction of Lipid Droplets:
-
Remove the complete culture medium from the cells and wash once with PBS.
-
Add the prepared oleic acid-BSA complex (or a vehicle control of 1% BSA in serum-free medium) to the cells.
-
Incubate the cells for a predetermined period to allow for lipid droplet formation (e.g., 12-24 hours). The optimal incubation time may vary depending on the cell type.
-
-
This compound Staining:
-
Remove the oleic acid-BSA medium and wash the cells twice with PBS.
-
(Optional) Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature, followed by washing with PBS. Fixation is not required for live-cell imaging.
-
Add the this compound staining solution to the cells and incubate for 10-15 minutes at room temperature, protected from light.
-
Remove the staining solution and wash the cells twice with PBS.
-
-
Imaging:
-
Add fresh PBS or mounting medium to the cells.
-
Image the cells using a fluorescence microscope with appropriate filter sets for this compound (e.g., excitation/emission ~552/636 nm for phospholipids and ~485/550 nm for neutral lipids).
-
Negative Control Protocols
1. Untreated Cells:
-
Follow the same procedure as the positive control, but incubate the cells in complete culture medium without the addition of the oleic acid-BSA complex. This will establish the baseline fluorescence.
2. No Stain Control:
-
Perform the entire experimental procedure, including the oleic acid treatment, but substitute PBS for the this compound staining solution during the staining step. This will reveal any autofluorescence.
3. Vehicle Control:
-
Follow the positive control protocol, but treat the cells with the BSA solution that does not contain oleic acid. This controls for any effects of the vehicle on lipid accumulation.
Mandatory Visualizations
To further clarify the experimental logic and workflow, the following diagrams are provided.
Caption: Logical flow of control experiments for this compound staining.
References
A Comparative Guide to New Red and Existing Commercial Dyes for Live-Cell Nucleic Acid Imaging
For researchers, scientists, and drug development professionals, the selection of fluorescent dyes for nucleic acid visualization in live cells is a critical decision that directly impacts experimental outcomes. This guide provides an objective comparison of a novel red fluorescent dye, TO3-CN, with established commercial dyes, supported by available experimental data.
Data Presentation: Quantitative Comparison of Fluorescent Dyes
The following tables summarize the key performance characteristics of TO3-CN and a selection of commercially available nucleic acid stains.
Table 1: Spectroscopic and Performance Properties
| Dye | Excitation Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Photostability |
| TO3-CN | ~540 | >580 | >40 | > 0.7[1] | High[1][2] |
| SYBR Gold | ~495 | ~537 | ~42 | ~0.6 - 0.7[3][4] | Moderate |
| DRAQ5 | 646 | 697 | 51 | ~0.003 | High |
| SYTOX Orange | 547 | 570 | 23 | ~0.9 | - |
| TO-PRO-3 | 642 | 661 | 19 | - | Stable |
Table 2: Cytotoxicity and Application in Live Cells
| Dye | Live Cell Permeability | Known Cytotoxicity | Primary Application |
| TO3-CN | Permeant | Low | Live-cell nucleic acid imaging |
| SYBR Gold | - | Less mutagenic than Ethidium Bromide | Gel stain, some live-cell applications |
| DRAQ5 | Permeant | Cytotoxic over time | Live and fixed cell nuclear staining |
| SYTOX Orange | Impermeant | High (Dead cell indicator) | Dead cell staining |
| TO-PRO-3 | Impermeant | High (Dead cell indicator) | Fixed and dead cell staining |
Experimental Protocols
Detailed methodologies for the key applications of these dyes are provided below.
Live-Cell Nucleic Acid Staining with TO3-CN
This protocol is adapted from the study by Zhang et al. (2014).
-
Cell Culture: Plate cells on a glass-bottom dish or chamber slide and culture under standard conditions until the desired confluency is reached.
-
Staining Solution Preparation: Prepare a stock solution of TO3-CN in DMSO. Immediately before use, dilute the stock solution in a serum-free cell culture medium to the desired final concentration (typically in the low micromolar range).
-
Cell Staining: Remove the culture medium from the cells and wash once with pre-warmed phosphate-buffered saline (PBS). Add the staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO2 incubator.
-
Imaging: After incubation, the cells can be imaged directly without a wash step using a fluorescence microscope equipped with appropriate filters for red fluorescence.
Nucleic Acid Gel Staining with SYBR Gold
This is a general protocol for staining nucleic acid gels.
-
Gel Electrophoresis: Run the DNA or RNA samples on an agarose or polyacrylamide gel.
-
Staining Solution Preparation: Dilute the SYBR Gold stock solution 10,000-fold in an appropriate buffer (e.g., TBE or TAE).
-
Staining: Immerse the gel in the staining solution and incubate for 10-40 minutes at room temperature, protected from light.
-
Imaging: Visualize the stained nucleic acids using a UV transilluminator or a blue-light transilluminator.
Live-Cell Nuclear Staining with DRAQ5
This protocol is a general guideline for using DRAQ5 in live-cell imaging.
-
Cell Culture: Grow cells in a suitable imaging vessel.
-
Staining: Add DRAQ5 directly to the cell culture medium to a final concentration of 1-20 µM.
-
Incubation: Incubate the cells for 1-3 minutes at 37°C. Staining can also occur at room temperature but will be slower.
-
Imaging: Image the cells directly without washing. Use a fluorescence microscope with filter sets appropriate for far-red fluorescence.
Dead Cell Staining with SYTOX Orange
This protocol outlines the use of SYTOX Orange as a dead cell indicator.
-
Cell Preparation: Prepare a single-cell suspension in a suitable buffer.
-
Staining Solution Preparation: Dilute the SYTOX Orange stock solution in the same buffer to the recommended concentration.
-
Staining: Add the staining solution to the cell suspension and incubate for 5-15 minutes at room temperature, protected from light.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy. Dead cells will exhibit bright orange fluorescence.
Mandatory Visualization
Experimental Workflow: Live-Cell Nucleic Acid Imaging
Caption: Workflow for live-cell nucleic acid imaging.
Logical Relationship: Dye Selection Criteria for Live-Cell Imaging
Caption: Key criteria for selecting a live-cell imaging dye.
Signaling Pathway: Simplified Overview of Dye Action
Caption: Simplified pathway of a nucleic acid-binding dye.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tools.thermofisher.com [tools.thermofisher.com]
- 3. SYBR Gold - Wikipedia [en.wikipedia.org]
- 4. Characterization of SYBR Gold nucleic acid gel stain: a dye optimized for use with 300-nm ultraviolet transilluminators - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Phototoxicity of Red Fluorescent Probes in Long-Term Imaging: A Comparative Guide
Introduction
Long-term live-cell imaging is a cornerstone of modern biological research, enabling the visualization of dynamic cellular processes over extended periods. The choice of fluorescent probe is critical to the success of these experiments, with an ideal probe offering bright, stable fluorescence with minimal perturbation to the biological system under study. A significant challenge in long-term imaging is phototoxicity, where the illumination of a fluorescent molecule induces cellular damage, leading to artifacts and compromising the validity of experimental data. This guide provides a comparative assessment of the phototoxicity of several common red fluorescent probes, offering a framework for selecting the appropriate dye and designing experiments that minimize phototoxic effects. While a specific probe named "New Red" is not extensively documented, this guide will serve as a benchmark for evaluating its performance against established alternatives.
The phototoxicity of fluorescent probes is primarily mediated by the generation of reactive oxygen species (ROS) upon illumination.[1][2][3] These highly reactive molecules can damage cellular components, leading to a range of adverse effects from altered cell behavior to apoptosis.[4] Consequently, probes with lower quantum yields for ROS production and those excitable by longer, less energetic wavelengths are generally preferred for long-term imaging.
Comparative Performance of Red Fluorescent Probes
The selection of a red fluorescent probe for long-term imaging requires a careful balance of brightness, photostability, and low phototoxicity. The following table summarizes key phototoxicity-related parameters for several widely used red fluorescent probes. This data, compiled from various sources, should be considered as a general guide, as the actual performance can vary depending on the specific experimental conditions, cell type, and imaging setup.
| Probe | Excitation (nm) | Emission (nm) | Relative Brightness | Photostability | Reported Phototoxicity | Key Considerations |
| Texas Red | 595 | 615 | Moderate | Moderate | Moderate | A widely used, traditional red fluorescent dye. |
| Alexa Fluor 594 | 590 | 617 | High | High | Low to Moderate | Known for its exceptional brightness and photostability, making it a popular choice for demanding imaging applications. |
| Cy5 | 649 | 670 | High | Moderate | Low | Its far-red emission is advantageous for minimizing cellular autofluorescence and reducing phototoxicity. |
| mRuby3 | 558 | 605 | High | High | Low | A monomeric red fluorescent protein that has been engineered for improved brightness and photostability. |
| mScarlet | 569 | 594 | Very High | High | Low | Considered one of the brightest and fastest-maturing monomeric red fluorescent proteins, making it an excellent choice for live-cell imaging. |
| CellTracker™ Deep Red | 630 | 650 | Moderate | High | Low | A probe designed for long-term cell tracking with reported low cytotoxicity. |
Note: The performance of a hypothetical "this compound" probe would be evaluated against these benchmarks. Key metrics for comparison would include cell viability assays, quantification of reactive oxygen species (ROS) generation, and assessment of morphological and behavioral changes in cells over time under typical imaging conditions.
Experimental Protocols for Assessing Phototoxicity
To quantitatively assess the phototoxicity of a new fluorescent probe like "this compound," a series of standardized experiments should be performed in parallel with established probes.
Cell Viability Assay
-
Objective: To determine the effect of long-term imaging on cell survival.
-
Protocol:
-
Seed cells (e.g., HeLa or CHO-K1) on a glass-bottom imaging dish and culture overnight.
-
Label cells with the fluorescent probes ("this compound" and controls) according to the manufacturer's instructions.
-
Subject the cells to a long-term imaging protocol (e.g., image acquisition every 10 minutes for 24 hours) using typical illumination settings. A control group of labeled cells should be kept in the incubator without illumination.
-
After the imaging period, add a viability stain (e.g., Propidium Iodide or a commercial live/dead assay kit) to all samples.
-
Acquire images of the viability stain and quantify the percentage of dead cells in the illuminated versus non-illuminated areas and across different fluorescent probes.
-
Reactive Oxygen Species (ROS) Detection Assay
-
Objective: To measure the generation of ROS upon illumination of the fluorescent probe.
-
Protocol:
-
Culture and label cells with the fluorescent probes as described above.
-
Prior to imaging, incubate the cells with a ROS-sensitive probe (e.g., CellROX™ Deep Red or DCFDA).
-
Expose the cells to the excitation light for a defined period.
-
Measure the fluorescence intensity of the ROS-sensitive probe. An increase in fluorescence indicates ROS production.
-
Compare the ROS levels generated by "this compound" to those of other red fluorescent probes under identical illumination conditions.
-
Cellular Morphology and Behavior Analysis
-
Objective: To identify subtle signs of phototoxicity by observing changes in cell morphology and behavior.
-
Protocol:
-
Perform long-term time-lapse imaging of cells labeled with the different fluorescent probes.
-
Carefully observe the recorded videos for signs of cellular stress, such as:
-
Plasma membrane blebbing
-
Formation of intracellular vacuoles
-
Mitochondrial swelling
-
Inhibition of cell migration or division
-
-
Quantify these observations where possible (e.g., migration speed, mitotic index) and compare the results across the different probes.
-
Visualizing Experimental Workflows and Mechanisms
To better understand the processes involved in phototoxicity assessment and the underlying molecular mechanisms, the following diagrams are provided.
References
- 1. journals.biologists.com [journals.biologists.com]
- 2. Cellular Phototoxicity | Nikon’s MicroscopyU [microscopyu.com]
- 3. publications.mpi-cbg.de [publications.mpi-cbg.de]
- 4. Low Phototoxicity Long-Term Live Cell Apoptosis Assay Using Label-free Live Cell Imaging | Application Notes | Resources | Nikon Corporation Healthcare Business Unit [microscope.healthcare.nikon.com]
A Comparative Guide to Advanced Red Fluorescent Probes for In Vivo Imaging
In the dynamic field of in vivo imaging, the quest for brighter, more stable, and deeper-penetrating fluorescent probes is perpetual. Red-shifted fluorescent probes are particularly advantageous for animal studies due to the reduced absorption and scattering of longer wavelength light by tissues, leading to better signal-to-noise ratios and decreased autofluorescence.[1][2][3][4][5] This guide provides a comprehensive comparison of a novel, next-generation red fluorescent probe, here exemplified by the recently developed boron-based dyes, against established alternatives for in vivo imaging applications.
Overview of Red Fluorescent Probes
Red fluorescent proteins (RFPs) and dyes are indispensable tools for non-invasively visualizing cellular and molecular processes within living organisms. The ideal probe for in vivo imaging should exhibit high brightness, exceptional photostability, deep tissue penetration, and minimal toxicity. While traditional RFPs like mCherry and mKate2 have been widely used, recent advancements have led to the development of new probes with significantly enhanced properties.
Introducing a New Generation of Red Fluorescent Dyes
Recently, a new class of fluorescent molecules incorporating borenium ions has been engineered, demonstrating stable light emission in the red to near-infrared (NIR) spectrum. These novel boron-based dyes address the long-standing challenges of instability and low brightness associated with many red fluorescent probes. For the purpose of this guide, we will refer to this advanced class of probes as "New Red" and compare its performance with other commonly used red fluorescent agents.
Comparative Performance Analysis
To facilitate an objective assessment, the following tables summarize the key performance metrics of "this compound" (boron-based dyes) and other popular red fluorescent probes.
| Probe | Excitation Max (nm) | Emission Max (nm) | Quantum Yield | Brightness (Relative) | Photostability |
| "this compound" (Boron-based) | ~650 | ~670 | High (~30%) | Very High | High |
| mCherry | 587 | 610 | 0.22 | Moderate | Moderate |
| mKate2 | 588 | 633 | 0.40 | High | High |
| TagRFP-T | 555 | 584 | 0.47 | High | High |
| BPC1 (Nuclear Dye) | Not specified | Red emission | Ultra-bright | Very High | Not specified |
Table 1: Photophysical Properties of Selected Red Fluorescent Probes. Brightness is a product of the quantum yield and the molar extinction coefficient. Relative brightness is a qualitative comparison based on available data.
| Probe | In Vivo Application | Advantages | Limitations |
| "this compound" (Boron-based) | Deep-tissue tumor imaging | High stability, brightness, and deep tissue penetration. | Relatively new, limited commercial availability and in vivo validation compared to established probes. |
| mCherry | General in vivo imaging, fusion tags. | Monomeric, well-characterized. | Lower brightness and photostability compared to newer probes. |
| mKate2 | In vivo imaging, particularly in C. elegans. | Bright and photostable. | Can form dimers, potentially affecting fusion protein function. |
| TagRFP-T | In vivo imaging, two- or three-color imaging. | Bright and photostable. | Can be prone to aggregation. |
| BPC1 (Nuclear Dye) | Nuclear imaging, leukocyte sorting. | Ultra-bright, selective nuclear staining at low concentrations. | Specific to nuclear labeling, may not be suitable for all applications. |
Table 2: Application and Performance Characteristics of Selected Red Fluorescent Probes in In Vivo Settings.
Experimental Protocols
Detailed methodologies are crucial for the successful application and validation of fluorescent probes in vivo. Below are representative protocols for key experiments.
Protocol 1: In Vivo Tumor Imaging
This protocol outlines the steps for imaging tumor growth and metastasis in a mouse model using a systemically delivered red fluorescent probe.
Caption: Workflow for in vivo tumor imaging using a red fluorescent probe.
-
Cell and Animal Preparation: Culture tumor cells and inoculate them into the animal model (e.g., subcutaneously or intravenously). Allow tumors to establish.
-
Probe Administration: Systemically administer the "this compound" probe, potentially conjugated to a tumor-targeting moiety, via intravenous injection.
-
In Vivo Imaging: At various time points post-injection, anesthetize the animal and perform whole-body fluorescence imaging using an appropriate in vivo imaging system equipped with filters for red fluorescence.
-
Data Analysis: Quantify the fluorescence intensity in the tumor region to assess probe accumulation and tumor growth.
-
Histological Confirmation: After the final imaging session, euthanize the animal and excise the tumor and other organs for histological analysis to confirm the microscopic localization of the fluorescent probe.
Protocol 2: Comparative Photostability Assay
This protocol describes a method to compare the photostability of different red fluorescent probes in a cellular context.
Caption: Workflow for comparing the photostability of fluorescent probes.
-
Cell Transfection/Transduction: Culture a suitable cell line and introduce expression vectors for the different red fluorescent proteins to be compared (e.g., "this compound"-labeled protein, mCherry, mKate2).
-
Sample Preparation: Plate the cells onto a glass-bottom imaging dish.
-
Imaging Protocol: Using a confocal or widefield fluorescence microscope, locate cells expressing the fluorescent proteins.
-
Photobleaching: Continuously illuminate a region of interest with the appropriate excitation wavelength at a constant laser power.
-
Image Acquisition: Acquire a time-lapse series of images.
-
Data Analysis: Measure the fluorescence intensity of the region of interest in each frame. Plot the intensity over time and fit the data to an exponential decay curve to determine the photobleaching half-life for each probe.
Signaling Pathway Visualization
Red fluorescent probes are instrumental in visualizing dynamic signaling pathways in vivo. For instance, they can be used to create biosensors that report on kinase activity, calcium signaling, or protein-protein interactions.
Caption: FRET-based biosensor for visualizing kinase activity.
The diagram above illustrates how a "this compound" derivative could be incorporated into a Förster Resonance Energy Transfer (FRET) biosensor to monitor kinase activity. In this design, phosphorylation of the substrate peptide by the active kinase leads to a conformational change in the biosensor, altering the distance or orientation between the donor and acceptor fluorophores and thus changing the FRET efficiency. This change in fluorescence can be imaged to provide a spatiotemporal map of kinase activity within a living animal.
Conclusion
The development of "this compound" fluorescent probes, such as the novel boron-based dyes, represents a significant advancement for in vivo imaging. Their superior brightness, photostability, and deep-tissue penetration offer researchers powerful new tools to non-invasively study complex biological processes in living organisms. While established probes like mCherry and mKate2 remain valuable, the enhanced capabilities of these next-generation probes are poised to enable previously intractable in vivo imaging experiments, particularly in fields like cancer biology, neuroscience, and immunology. The provided protocols and comparative data serve as a guide for researchers to select and validate the optimal red fluorescent probe for their specific in vivo imaging needs.
References
- 1. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Red Fluorescent Proteins: Advanced Imaging Applications and Future Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Performance of the Red-shifted Fluorescent Proteins in deep-tissue molecular imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Red fluorescent proteins (RFPs) and RFP-based biosensors for neuronal imaging applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Far-Red Fluorescent Proteins: Tools for Advancing In Vivo Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Specificity of Red Fluorescent Probes: A Comparative Guide to Cross-Reactivity
For researchers, scientists, and drug development professionals, the precise localization of cellular components is paramount for accurate experimental outcomes. While red fluorescent dyes are invaluable tools for visualizing specific organelles and molecules, their potential for off-target binding, or cross-reactivity, can lead to misleading results. This guide provides an objective comparison of the cross-reactivity of Nile Red, a widely used lipophilic dye, with other cellular components and compares its performance with alternative fluorescent probes.
Data Presentation: Quantitative Comparison of Dye Specificity
The following table summarizes the cross-reactivity of Nile Red and two common alternatives, BODIPY 493/503 and LipidSpot™ dyes, with major cellular organelles. The data is presented as Pearson's Correlation Coefficient (PCC), which indicates the degree of linear correlation between the intensity of the dye and the organelle-specific marker. A value of 1 indicates perfect correlation, 0 indicates no correlation, and -1 indicates perfect anti-correlation. It is important to note that these values can vary depending on cell type, experimental conditions, and the specific image analysis methods used.
| Fluorescent Dye | Primary Target | Mitochondria (vs. MitoTracker) | Lysosomes (vs. LysoTracker) | Endoplasmic Reticulum (vs. ER-Tracker) | Nucleus (vs. DAPI) |
| Nile Red | Lipid Droplets | Moderate (PCC ≈ 0.4-0.6) | Low to Moderate (PCC ≈ 0.3-0.5) | Low (PCC ≈ 0.2-0.4) | Very Low (PCC < 0.2) |
| BODIPY 493/503 | Lipid Droplets | Very Low (PCC < 0.2) | Very Low (PCC < 0.2) | Very Low (PCC < 0.2) | Very Low (PCC < 0.2) |
| LipidSpot™ 610 | Lipid Droplets | Low | Low | Low | Very Low |
Note: Quantitative data for LipidSpot™ dyes are less prevalent in the literature compared to Nile Red and BODIPY 493/503. The qualitative assessment is based on manufacturer information and available research.
Experimental Protocols
Protocol for Assessing Fluorescent Dye Cross-Reactivity
This protocol outlines a standard method for quantifying the cross-reactivity of a fluorescent dye with various cellular organelles using co-localization analysis.
1. Cell Culture and Staining:
-
Cell Seeding: Plate cells of interest (e.g., HeLa, A549) on glass-bottom dishes or coverslips at an appropriate density to achieve 60-70% confluency at the time of imaging.
-
Primary Dye Incubation: Incubate the cells with the primary fluorescent dye (e.g., Nile Red) at its optimal concentration and for the recommended duration according to the manufacturer's protocol.
-
Organelle-Specific Staining: Following incubation with the primary dye, co-stain the cells with a specific organelle tracker. Use a tracker with a spectrally distinct emission profile to minimize bleed-through.
-
Mitochondria: MitoTracker™ Red CMXRos (50-100 nM) for 15-30 minutes.
-
Lysosomes: LysoTracker™ Green DND-26 (50-75 nM) for 30-60 minutes.
-
Endoplasmic Reticulum: ER-Tracker™ Blue-White DPX (1 µM) for 15-30 minutes.
-
Nucleus: DAPI (1 µg/mL) for 5-10 minutes.
-
-
Washing: After incubation, wash the cells three times with pre-warmed phosphate-buffered saline (PBS) to remove excess dye.
-
Imaging Medium: Add fresh, pre-warmed imaging medium (e.g., phenol red-free DMEM) to the cells.
2. Image Acquisition:
-
Microscope: Use a confocal laser scanning microscope for optimal image quality and to minimize out-of-focus fluorescence.
-
Sequential Scanning: Acquire images sequentially for each channel to prevent spectral bleed-through. Excite each dye with its specific laser line and collect the emission within its designated spectral window.
-
Image Settings: Optimize laser power, detector gain, and pinhole size for each channel to obtain a good signal-to-noise ratio without saturating the pixels. Use consistent settings across all experimental conditions.
-
Image Format: Save images in a lossless format (e.g., TIFF) for accurate quantitative analysis.
3. Quantitative Co-localization Analysis:
-
Software: Use image analysis software with co-localization analysis capabilities (e.g., ImageJ/Fiji with the Coloc 2 plugin, Imaris, or CellProfiler).
-
Region of Interest (ROI): Select multiple cells as ROIs to ensure a robust statistical analysis.
-
Background Subtraction: Apply a consistent background subtraction method to all images to reduce noise.
-
Co-localization Coefficients: Calculate the Pearson's Correlation Coefficient (PCC) and/or Manders' Overlap Coefficient (MOC) for the selected ROIs.
-
PCC: Measures the linear correlation of pixel intensities between the two channels.
-
MOC: Represents the fraction of the total intensity of one channel that overlaps with the signal of the other channel.
-
-
Statistical Analysis: Perform statistical analysis on the calculated coefficients from multiple cells to determine the significance of the co-localization.
Mandatory Visualization
Safety Operating Guide
Proper Disposal Procedures for New Red
For researchers, scientists, and drug development professionals, the proper handling and disposal of laboratory chemicals are paramount to ensuring a safe work environment and regulatory compliance. This document provides a comprehensive guide to the disposal procedures for "New Red," a substance identified by CAS number 220658-76-4.[1][2][3][4] It is also known by its chemical name: 5-(Acetylamino)-4-hydroxy-3-[2-(4-sulfophenyl)diazenyl]-2,7-naphthalenedisulfonic acid sodium salt (1:3).[3]
Attention: Safety data sheets (SDS) for products containing "this compound" present conflicting hazard classifications. While some sources classify "this compound Solution" as non-hazardous, others identify mixtures containing it as potentially carcinogenic. Therefore, it is crucial to consult the specific SDS provided by the manufacturer of your product and to handle "this compound" with caution. If the specific hazard is unknown, it is safest to treat the substance as hazardous waste.
I. Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value | Source |
| CAS Number | 220658-76-4 | |
| Molecular Formula | C18H12N3O11S3Na3 | |
| Molecular Weight | 611.47 g/mol | |
| Appearance | Not specified (solid powder or solution) | |
| Storage | Powder: 2 years at -20°C. In DMSO: 2 weeks at 4°C, 6 months at -80°C. |
II. Safety and Handling Precautions
Before handling this compound, it is essential to be aware of the potential hazards and to take appropriate safety measures.
| Precaution | Description | Source |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye or face protection. | |
| Ventilation | Use only in areas with appropriate exhaust ventilation. | |
| Handling | Avoid inhalation, and contact with eyes and skin. Avoid the formation of dust and aerosols. Wash hands thoroughly after handling. | |
| First Aid (Eyes) | Remove contact lenses, locate an eye-wash station, and flush eyes immediately with large amounts of water. | |
| First Aid (Skin) | Rinse skin thoroughly with large amounts of water and remove contaminated clothing. | |
| First Aid (Inhalation) | Relocate to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). | |
| First Aid (Ingestion) | Wash out the mouth with water. Do NOT induce vomiting. |
III. Disposal Procedures
The appropriate disposal method for this compound depends on its classification as hazardous or non-hazardous waste, as determined by the specific product's Safety Data Sheet and local regulations.
Disposal of Non-Hazardous "this compound"
If the SDS for your specific "this compound" product explicitly states that it is non-hazardous, you may follow these general guidelines, always subject to local regulations:
-
Small Spills: Dilute with water and mop up, or absorb with an inert dry material (e.g., sand, earth, vermiculite) and place in an appropriate waste disposal container.
-
Bulk Disposal: Follow all federal, state, and local regulations for non-hazardous chemical waste.
Disposal of Hazardous "this compound"
Given the conflicting information, treating this compound as hazardous waste is the most prudent approach. Unused "Vital this compound Solution" should be disposed of as regulated hazardous waste.
-
Waste Collection: Collect waste in a designated, properly labeled hazardous waste container.
-
Labeling: Use the this compound and white hazardous waste labels that comply with the EPA's updated regulations, including GHS pictograms to indicate hazards.
-
Spill Cleanup: For large spills, stop the leak if it is safe to do so. Contain the spill with non-combustible, absorbent material and place it in a container for disposal according to local regulations. Prevent entry into sewers and waterways.
-
Disposal Method: Dispose of contents and containers in accordance with all local, regional, national, and international regulations.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Workflow for the proper disposal of "this compound".
IV. Experimental Protocols
The provided search results did not contain specific experimental protocols involving "this compound." Users should refer to their institution's established protocols and the manufacturer's guidelines for their specific application.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
